molecular formula C6H14ClNO B1381798 3-(Aminomethyl)cyclopentanol hydrochloride CAS No. 1445951-54-1

3-(Aminomethyl)cyclopentanol hydrochloride

Cat. No.: B1381798
CAS No.: 1445951-54-1
M. Wt: 151.63 g/mol
InChI Key: APWYXXIYJIIPEG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclopentanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)cyclopentanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)cyclopentanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(aminomethyl)cyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-5-1-2-6(8)3-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWYXXIYJIIPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

High-Fidelity Synthesis of 3-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Aminomethyl)cyclopentanol hydrochloride (CAS 116649-87-7) represents a critical alicyclic scaffold in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and GPCR modulators.[1] Unlike its homolog 3-aminocyclopentanol, the insertion of a methylene bridge (-CH₂-) between the cyclopentane ring and the amine confers unique conformational flexibility and steric properties, often improving target binding affinity.[1]

This guide details a robust, scalable synthesis route derived from 3-hydroxycyclopentane-1-carboxylic acid . We prioritize the Amide Reduction Pathway over the Nitrile Reduction route due to its superior safety profile, higher diastereomeric fidelity, and avoidance of toxic cyanide reagents.

Retrosynthetic Analysis

To design a self-validating protocol, we deconstruct the target molecule into stable precursors.[1] The strategic disconnection of the C-N bond via amide reduction offers the highest reliability.[1]

Retrosynthesis Target 3-(Aminomethyl)cyclopentanol (Target) Amide 3-Hydroxycyclopentane- carboxamide Target->Amide LiAlH4 Reduction (C-N Formation) Ester Methyl 3-hydroxy- cyclopentanecarboxylate Amide->Ester Ammonolysis Acid 3-Hydroxycyclopentane- 1-carboxylic acid (Starting Material) Ester->Acid Fischer Esterification

Figure 1: Retrosynthetic logic flow prioritizing the carboxylic acid precursor.[1]

Core Synthesis Protocol

Route: Esterification


 Ammonolysis 

Hydride Reduction Scale: 100g Batch Basis[1]
Step 1: Fischer Esterification

Conversion of the carboxylic acid to the methyl ester facilitates the subsequent amidation.[1]

  • Reagents: 3-Hydroxycyclopentanecarboxylic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (Cat.[1] 0.1 eq).[1]

  • Conditions: Reflux, 4 hours.[1]

  • Process Control: Monitor disappearance of acid peak via TLC (MeOH:DCM 1:9).

Step 2: Ammonolysis (Amide Formation)

Direct conversion of the ester to the primary amide using methanolic ammonia. This avoids the harsh conditions of acid chloride formation, protecting the secondary alcohol.

  • Reagents: Methyl 3-hydroxycyclopentanecarboxylate (1.0 eq), 7N NH₃ in MeOH (5.0 eq).

  • Conditions: Sealed vessel, 0°C to RT, 18 hours.

  • Key Insight: High concentration of ammonia drives the equilibrium toward the amide.[1]

Step 3: Global Reduction (The Critical Step)

This step reduces the amide carbonyl to a methylene group (-C=O


 -CH₂-).[1] Lithium Aluminum Hydride (LiAlH₄)  is selected over Borane (BH₃) for its cleaner workup profile in amino-alcohol systems.[1]
  • Reagents: LiAlH₄ (2.5 eq), Anhydrous THF.

  • Conditions: Reflux, 12 hours.[1][2]

Detailed Workflow:
  • Inertion: Purge reactor with N₂. Charge LiAlH₄ pellets into anhydrous THF at 0°C.

  • Addition: Dissolve the amide from Step 2 in THF. Add dropwise to the LiAlH₄ slurry. Exothermic control is critical—maintain internal temp <10°C during addition.[1]

  • Reflux: Warm to RT, then reflux for 12h to ensure complete reduction of the transient hemiaminal intermediate.

  • Fieser Quench (Crucial): Cool to 0°C. For every x grams of LiAlH₄ used, add:

    • x mL Water (slowly!)

    • x mL 15% NaOH[1]

    • 3x mL Water[1][3][4]

  • Isolation: Filter the granular aluminum salts. Dry filtrate over Na₂SO₄ and concentrate.

Step 4: Salt Formation
  • Reagents: 4M HCl in Dioxane or Isopropanol.

  • Procedure: Dissolve crude amine in EtOH. Add HCl solution dropwise at 0°C. Precipitate forms immediately.

  • Purification: Recrystallize from EtOH/Et₂O to remove diastereomeric impurities.[1]

Mechanistic Deep Dive: Amide Reduction

Understanding the mechanism allows for troubleshooting low yields. The reduction proceeds through an aluminate intermediate that must be forcefully collapsed to the amine.[1]

Mechanism Step1 Amide (R-CONH2) Step2 Aluminate Complex (Tetrahedral) Step1->Step2 Hydride Attack (LiAlH4) Step3 Iminium Ion (R-CH=NH2+) Step2->Step3 Elimination of [O-AlH3]- Step4 Amine (R-CH2-NH2) Step3->Step4 2nd Hydride Attack

Figure 2: Stepwise reduction mechanism. The formation of the Iminium Ion (Step 3) is the rate-limiting bottleneck requiring thermal energy (reflux).[1]

Quantitative Data & Process Parameters

ParameterSpecificationRationale
LiAlH₄ Stoichiometry 2.5 Equivalents1.0 eq for amide

amine (2 hydrides), 0.25 eq for -OH proton, 1.25 eq excess to drive kinetics.[1]
Solvent Water Content < 50 ppm (THF)Water destroys LiAlH₄ violently and consumes reagent, lowering yield.[1]
Quench Temperature < 5°CHigh temperature during quench leads to "gummy" aluminum salts that trap product.[1]
Expected Yield 65 - 75%Losses primarily occur during the filtration of aluminum salts.[1]

Troubleshooting & Quality Control

Stereochemical Integrity

The starting material, 3-hydroxycyclopentanecarboxylic acid, possesses two stereocenters (C1 and C3).[1]

  • Retention: The reaction sequence does not invert the stereocenter at C3 (hydroxyl).[1]

  • Configuration: The C1 center (originally carboxyl) becomes the aminomethyl group.[1] The cis/trans relationship is preserved from the starting acid.

  • QC Method: Use ¹H-NMR (D₂O) to distinguish isomers.[1] The methine proton at C3 typically shifts upfield in the cis isomer due to shielding effects.[1]

Impurity Profile
  • Unreduced Amide: Detected by IR (Carbonyl stretch ~1650 cm⁻¹).[1] Cause: Insufficient reflux time or wet THF.[1]

  • Over-reduction (Deamination): Rare, but possible at extreme temperatures (>100°C).[1]

  • Aluminum Complex: Product trapped in salts.[1] Solution: Soxhlet extraction of the filter cake with THF.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14130438, 3-(Aminomethyl)cyclopentan-1-ol. Retrieved from [Link]

  • Google Patents. (2020).[1] Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (CN112574046A).[1] Retrieved from

  • Organic Chemistry Portal. (2024).[1] Reduction of Carboxylic Acid Derivatives: Amides. Retrieved from [Link]

Sources

"3-(Aminomethyl)cyclopentanol hydrochloride" CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-(Aminomethyl)cyclopentanol hydrochloride is a bifunctional alicyclic building block characterized by a cyclopentane ring bearing a hydroxyl group at position 1 and an aminomethyl group (–CH₂NH₂) at position 3. Unlike its homolog 3-aminocyclopentanol, the methylene spacer in this compound introduces additional rotational freedom and steric extension, making it a critical scaffold in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design .

This guide details the physicochemical properties, synthesis pathways, and handling protocols for researchers utilizing this compound in medicinal chemistry.

Chemical Identity Table[1]
PropertyDetail
IUPAC Name 3-(Aminomethyl)cyclopentan-1-ol hydrochloride
Common Name 3-(Aminomethyl)cyclopentanol HCl
CAS Number (Racemic) 1445951-54-1
CAS Number (1R,3S) 2472560-54-4
CAS Number (1S,3R) 3055729-99-9
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Free Base MW 115.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O

Stereochemical Considerations

The 1,3-substitution pattern on the cyclopentane ring creates two stereocenters, resulting in four possible stereoisomers. The relative stereochemistry is defined as cis or trans :

  • Cis-Isomers: The hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are on the same face of the ring.

    • (1R,3S) and (1S,3R) enantiomers.[1]

  • Trans-Isomers: The groups are on opposite faces.

    • (1R,3R) and (1S,3S) enantiomers.[1]

Research Note: The cis isomer is often favored in intramolecular cyclization reactions due to the proximity of the functional groups, whereas the trans isomer provides an extended linear conformation useful for linker applications.

Synthesis & Manufacturing Protocols

The synthesis of 3-(aminomethyl)cyclopentanol hydrochloride typically proceeds via the reduction of 3-cyanocyclopentanone or 3-oxocyclopentanecarbonitrile . This route is preferred for its atom economy and the availability of precursors.

Synthetic Pathway Diagram

SynthesisPath Start 3-Oxocyclopentane- carbonitrile Inter1 3-Hydroxycyclopentane- carbonitrile (Cis/Trans Mixture) Start->Inter1 Step 1: NaBH4 MeOH, 0°C ProductBase 3-(Aminomethyl)- cyclopentanol (Free Base) Inter1->ProductBase Step 2: H2, Raney Ni NH3/MeOH FinalSalt 3-(Aminomethyl)- cyclopentanol HCl ProductBase->FinalSalt Step 3: HCl (gas) 1,4-Dioxane

Caption: Step-wise synthesis from 3-oxocyclopentanecarbonitrile involving ketone reduction, nitrile hydrogenation, and salt formation.

Detailed Experimental Protocol
Step 1: Reduction of Ketone (Formation of 3-Hydroxycyclopentanecarbonitrile)

Objective: Selectively reduce the ketone without affecting the nitrile group.

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

  • Procedure:

    • Dissolve 3-oxocyclopentanecarbonitrile (1.0 eq) in anhydrous MeOH (10 mL/g) and cool to 0°C.

    • Add NaBH₄ (0.5 eq) portion-wise over 30 minutes to control exotherm.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Workup: Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate in vacuo.

    • Result: A mixture of cis- and trans- 3-hydroxycyclopentanecarbonitrile.

Step 2: Hydrogenation of Nitrile (Formation of Aminomethyl Group)

Objective: Convert the nitrile (-CN) to a primary amine (-CH₂NH₂).

  • Reagents: Raney Nickel (cat.), Hydrogen gas (H₂), Ammonia in Methanol (7N NH₃/MeOH).

  • Procedure:

    • Dissolve the intermediate from Step 1 in 7N NH₃/MeOH.

    • Add Raney Nickel (approx. 10 wt% of substrate) under Argon.

    • Pressurize with H₂ (50 psi) and stir at RT for 12–24 hours.

    • Filtration: Filter through a Celite pad to remove the catalyst (Caution: Raney Ni is pyrophoric).

    • Concentration: Evaporate the solvent to yield the crude free base amine.

Step 3: Salt Formation

Objective: Stabilize the amine as a hydrochloride salt.

  • Reagents: 4M HCl in 1,4-Dioxane.

  • Procedure:

    • Dissolve the crude amine in a minimal amount of dry Ethanol or Dioxane.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • A white precipitate should form immediately.

    • Isolation: Filter the solid, wash with cold Diethyl Ether (Et₂O), and dry under vacuum.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This scaffold is highly valued in FBDD because it offers:

  • Low Molecular Weight (MW < 200): Ideal for fragment libraries.

  • Defined Vector Geometry: The 1,3-substitution allows the amine and hydroxyl groups to probe different pockets of a target protein simultaneously.

  • Solubility Enhancement: The polar nature of the amino-alcohol motif improves the aqueous solubility of lipophilic drug candidates.

Peptidomimetics

The 3-(aminomethyl)cyclopentanol core acts as a conformationally restricted mimic of gamma-amino alcohols . It can replace flexible alkyl chains in peptide backbones to lock the bioactive conformation, potentially increasing potency and metabolic stability.

Analytical Characterization & QC

To ensure scientific integrity, the following analytical parameters must be verified:

TestExpected Result / Specification
¹H NMR (D₂O) δ ~4.2 (m, 1H, CH-OH), ~2.9 (d, 2H, CH₂-N), 1.5–2.2 (m, 6H, Ring protons).
LC-MS (ESI+) [M+H]⁺ = 116.1 (Free base mass detected).
Chloride Content Titration with AgNO₃ should confirm 1:1 stoichiometry (~23.4% Cl).
Water Content < 1.0% (Karl Fischer). Material is hygroscopic.

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic and may deliquesce if exposed to moisture.

  • Stability: Stable for >2 years if stored correctly. Avoid strong oxidizing agents.

  • Safety (H-Statements):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base in a fume hood due to potential volatility and amine odor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14130438, 3-(Aminomethyl)cyclopentan-1-ol. Retrieved from [Link]

  • ChemSRC (2025). (1S,3R)-3-(Aminomethyl)cyclopentanol Hydrochloride CAS 3055729-99-9. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 3-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "3-(Aminomethyl)cyclopentanol hydrochloride" solubility in different organic solvents Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary & Compound Identity

3-(Aminomethyl)cyclopentanol hydrochloride (often chemically defined as (1R,3S)-3-aminocyclopentan-1-ol hydrochloride , CAS: 1184919-69-4 or related stereoisomers) is a critical bicyclic building block, most notably serving as the chiral scaffold for the HIV-1 integrase inhibitor Bictegravir .

As a primary amine hydrochloride salt possessing a secondary hydroxyl group, this compound exhibits a distinct amphiphilic but dominant ionic character . Its solubility profile is the primary driver for its isolation, purification (recrystallization), and downstream coupling reactions.

This guide provides a definitive solubility landscape, moving beyond simple "soluble/insoluble" labels to explain the thermodynamic behaviors that dictate solvent selection in process chemistry.

Chemical Identity
PropertyDetail
Systematic Name (1R,3S)-3-Aminocyclopentan-1-ol hydrochloride
CAS Number 1184919-69-4 (Specific Isomer), 1201787-06-5 (Racemic)
Molecular Formula C₆H₁₃NO[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 151.63 g/mol
Physical Form White to off-white crystalline solid
Key Functional Groups Primary Ammonium (

), Secondary Alcohol (

)

Theoretical & Observed Solubility Profile

The solubility of 3-(Aminomethyl)cyclopentanol hydrochloride is governed by the Lattice Energy vs. Solvation Energy trade-off. The high lattice energy of the ionic chloride salt requires solvents with high dielectric constants (


) and strong hydrogen-bonding capabilities to effect dissolution.
Solubility Landscape Table
Solvent ClassRepresentative SolventsSolubility StatusTechnical Context & Application
Polar Protic (High

)
Water Very High Dissolves readily due to ion-dipole interactions. unsuitable for anhydrous coupling reactions.
Polar Protic (Alcohols) Methanol High Preferred solvent for hydrogenation and deprotection steps.
Ethanol Moderate Good for reaction, but solubility decreases significantly at lower temperatures.
Isopropanol (IPA) Temperature Dependent CRITICAL: High solubility at boiling point; low at

. The standard solvent for recrystallization.
Polar Aprotic DMSO, DMF High Soluble, but difficult to remove. Used only when reactants require high T or are insoluble elsewhere.
Chlorinated DCM, Chloroform Negligible The salt is insoluble. Used to extract the free base after neutralization.
Esters/Ethers Ethyl Acetate, THF Insoluble Acts as an antisolvent to crash out the product from alcoholic solutions.
Hydrocarbons Hexane, Toluene Insoluble Strictly non-interacting. Used to wash filter cakes to remove non-polar impurities.
The "Solubility Switch" Mechanism

Researchers often face a dilemma: the salt is stable but insoluble in reaction solvents (DCM/THF) used for amide couplings.

  • To solubilize in DCM: You must break the salt. Treat with

    
     or DIPEA to generate the free base in situ.
    
  • To isolate/purify: You exploit the salt form.[10] Dissolve in hot Isopropanol (IPA) and cool, or add Ethyl Acetate to a Methanol solution to force precipitation.

Experimental Workflows

A. Recrystallization Protocol (Purification)

The most common impurity in this synthesis is the cis/trans isomer mixture or residual salts. The following protocol exploits the steep solubility curve of the hydrochloride salt in Isopropanol (IPA).

Protocol:

  • Dissolution: Suspend crude 3-(Aminomethyl)cyclopentanol HCl in Isopropanol (10 mL/g) .

  • Heating: Heat the mixture to reflux (

    
    ). If solids remain, add Methanol dropwise (max 10% v/v) until clear.
    
  • Hot Filtration: Filter rapidly while hot to remove inorganic salts (e.g., NaCl, if generated upstream).

  • Crystallization: Allow the filtrate to cool slowly to room temperature (

    
    ) with gentle stirring.
    
  • Nucleation: Cool further to

    
     in an ice bath for 2 hours.
    
  • Isolation: Filter the white precipitate. Wash the cake with cold Ethyl Acetate (antisolvent wash) to remove residual mother liquor.

  • Drying: Dry under vacuum at

    
     (hygroscopic precautions required).
    
B. Solubility Determination Workflow (Gravimetric)

If exact solubility data is required for a specific binary solvent system (e.g., MeOH:THF mixtures), use this self-validating gravimetric method.

SolubilityProtocol Start Weigh Excess Solid (m_solid) AddSolvent Add Solvent (V_solv) Temp (T) Start->AddSolvent Equilibrate Equilibrate (Stir 24h) AddSolvent->Equilibrate Filter Filter Saturated Soln (0.45 µm) Equilibrate->Filter Evaporate Evaporate Solvent (Vacuum/Heat) Filter->Evaporate Weigh Weigh Residue (m_res) Evaporate->Weigh Calc Calculate Solubility S = m_res / V_solv Weigh->Calc

Figure 1: Gravimetric workflow for determining saturation solubility limits.

Critical Handling & Stability

The hydrochloride salt masks the nucleophilicity of the amine, preventing oxidation and polymerization. However, two physical properties dictate handling:[9]

  • Hygroscopicity:

    • Amine HCl salts are prone to absorbing atmospheric moisture.[10]

    • Impact: Wet samples will show depressed melting points and "gumming" during weighing.

    • Mitigation: Store in a desiccator or under

      
      . Weigh quickly in ambient air or use a glovebox for precision analytical standards.
      
  • Thermal Stability:

    • Stable up to melting point (typically

      
      ).
      
    • Warning: Avoid prolonged heating in basic solutions (e.g., with hydroxide), which generates the volatile and oxidation-prone free base.

Strategic Process Logic: From Synthesis to Isolation

The following diagram illustrates how solubility dictates the flow of the molecule through its synthesis lifecycle—from reaction to isolation.

ProcessLogic Reaction Reaction Phase (e.g., Hydrogenation) SolventA Solvent: Methanol (High Solubility) Reaction->SolventA Exchange Solvent Exchange (Distillation) SolventA->Exchange Remove MeOH Crystallization Crystallization Phase Exchange->Crystallization SolventB Solvent: Isopropanol (Hot) (Conditional Solubility) Crystallization->SolventB Isolation Isolation Phase SolventB->Isolation Cool to 0°C SolventC Wash: Ethyl Acetate (Insoluble/Antisolvent) Isolation->SolventC

Figure 2: Solvent selection strategy across the synthesis lifecycle.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19818428, 3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

  • Google Patents. (2020). Patent CN112574046A: Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

Sources

3-(Aminomethyl)cyclopentanol Hydrochloride: A Strategic Saturated Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 3-(Aminomethyl)cyclopentanol hydrochloride .

Executive Summary

3-(Aminomethyl)cyclopentanol hydrochloride (CAS: 1445951-54-1) is a high-value, saturated building block used to optimize pharmacokinetic profiles and binding vectors in drug discovery. Unlike its lower homolog 3-aminocyclopentanol (a key intermediate in the HIV integrase inhibitor Bictegravir), the aminomethyl variant serves a distinct role: it acts as an extended, flexible linker that retains the metabolic stability of the cyclopentane core while offering a specific vector extension (approx. 1.54 Å via the methylene group).

This scaffold is primarily utilized to:

  • Escape "Flatland": Increase fraction of sp³ hybridized carbons (

    
    ), improving solubility and reducing promiscuous binding.
    
  • Fine-tune Linker Length: Serve as a bioisostere for meta-substituted benzyl alcohols or 1,3-disubstituted cyclohexanes.

  • Modulate Basicity: The primary amine, separated from the ring by a methylene group, typically exhibits a higher pKa (~9.5–10.5) compared to an amine directly attached to an electron-withdrawing ring system.

Structural Biology & Pharmacophore Analysis

The "Vector Extension" Effect

In Structure-Activity Relationship (SAR) studies, the transition from a direct ring attachment (3-aminocyclopentanol) to a methylene-bridged attachment (3-aminomethyl) is critical for probing deep binding pockets.

  • 3-Aminocyclopentanol: Rigid, compact. The nitrogen vector is fixed relative to the hydroxyl group.

  • 3-(Aminomethyl)cyclopentanol: The methylene spacer introduces a degree of rotational freedom (bond rotation

    
    ), allowing the amine to adopt multiple conformations to satisfy hydrogen bond donors/acceptors in the target protein without distorting the core scaffold.
    
Stereochemical Considerations

The molecule possesses two chiral centers, giving rise to four stereoisomers. In medicinal chemistry, the cis and trans relationships are the primary design filters.

Isomer ConfigurationVector GeometryApplication
(1S,3S) / (1R,3R) (Trans) Pseudo-diaxial or diequatorial-like. Substituents point in opposite planes.Mimics trans-1,3-disubstituted cyclohexane; spans wider pockets.
(1S,3R) / (1R,3S) (Cis) Substituents on the same face.Favors intramolecular H-bonding (potentially masking polarity); mimics cis-1,3-geometry.

Critical Insight: The cis-isomer allows for a "U-shape" conformation, often required in bidentate ligands or when bridging two adjacent sub-pockets in a kinase active site.

Synthetic Pathways & Protocols

The synthesis of 3-(aminomethyl)cyclopentanol hydrochloride requires precise stereocontrol. The two dominant strategies are Nitromethane Addition (Route A) and Cyanoketone Reduction (Route B).

Decision Logic for Synthesis

The choice of route depends on the desired diastereomer and scale.

Synthesis_Logic Start Target: 3-(Aminomethyl)cyclopentanol Precursor Precursor Selection Start->Precursor RouteA Route A: Nitromethane Addition (Henry Reaction) Precursor->RouteA Direct C-C Bond RouteB Route B: 3-Oxocyclopentanecarbonitrile Reduction Precursor->RouteB Commercial SM StepA1 1. Nitroaldol on Cyclopentenone RouteA->StepA1 StepB1 1. Ketal Protection RouteB->StepB1 StepA2 2. Reduction (H2/Pd-C) StepA1->StepA2 Outcome Diastereomeric Mixture (Cis/Trans) StepA2->Outcome StepB2 2. Nitrile Reduction (LiAlH4) StepB1->StepB2 StepB2->Outcome Resolution Chiral Resolution / HPLC Outcome->Resolution

Figure 1: Synthetic decision tree for accessing the 3-(aminomethyl)cyclopentanol scaffold.

Protocol: Stereoselective Reduction (Route B Variant)

This protocol describes the reduction of 3-cyanocyclopentanone to yield the amino-alcohol.

Reagents:

  • 3-Cyanocyclopentanone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq) — Ketone reduction[1]

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) — Nitrile reduction

  • THF (anhydrous)

  • HCl in Dioxane (4.0 M)

Step-by-Step Methodology:

  • Ketone Reduction (Stereodetermining Step):

    • Dissolve 3-cyanocyclopentanone in MeOH at 0°C.

    • Add NaBH₄ portion-wise.[1] The hydride attack occurs from the less hindered face.

    • Note: Bulky reducing agents (e.g., L-Selectride) can be used here to invert the major diastereomer ratio if the cis alcohol is required.

    • Quench with water, extract with EtOAc, and concentrate to yield 3-hydroxycyclopentanecarbonitrile .

  • Nitrile Reduction:

    • Dissolve the intermediate in anhydrous THF under N₂.

    • Cool to 0°C and carefully add LiAlH₄ (pellets or solution).

    • Reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially. Filter the granular precipitate.

  • Salt Formation:

    • Dissolve the crude amine oil in minimal EtOH.

    • Add 4.0 M HCl in dioxane dropwise at 0°C until pH < 2.

    • Precipitate with Et₂O to yield 3-(aminomethyl)cyclopentanol hydrochloride .

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "linker fragment." It is often used to connect a warhead (e.g., acrylamide for covalent inhibition) to a binding motif.

  • Advantage: The cyclopentane ring provides rigidity that an alkyl chain lacks, reducing the entropic penalty upon binding.

Scaffold Hopping: Bioisosteric Replacement

It is a proven bioisostere for:

  • 3-Aminomethylphenol: Retains the H-bond donor/acceptor geometry but removes the aromatic ring, improving metabolic stability (avoiding quinone imine formation).

  • Nipecotic Acid Derivatives: Replaces the piperidine ring when a non-basic core is required (the cyclopentane is neutral; the basicity is isolated to the exocyclic amine).

Case Study: Kinase Inhibitor Linker

In the optimization of Type II kinase inhibitors, the "linker" region connecting the hinge binder to the solvent-exposed area is crucial.

  • Problem: Flexible alkyl chains often lead to poor oral bioavailability.

  • Solution: Inserting the 3-(aminomethyl)cyclopentanol scaffold constrains the linker. The hydroxyl group can form specific water-mediated interactions with the protein backbone (e.g., Solvation shell of the P-loop), while the amine extends into the solvent front for solubilizing group attachment.

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight 151.63 g/mol (HCl salt)Ideal for Fragment-Based Design (Rule of 3 compliant).
ClogP ~ -0.5 (Free base)Highly hydrophilic; lowers logD of lipophilic leads.
pKa (Amine) ~ 10.2Typical primary aliphatic amine; high basicity.
H-Bond Donors 3 (NH3+, OH)High capacity for specific interactions.
Fsp3 0.83 (5/6 carbons)Excellent "Escape from Flatland" metric.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Synthesis and Troubleshooting of Aminocyclopentanol Derivatives. Link

  • PubChem Compound Summary. (2025). cis-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride. National Center for Biotechnology Information. Link

  • Gilead Sciences Inc. (2018). Patent WO2018022784: Polycyclic Carbamoylpyridone Compounds for HIV Integrase Inhibition. (Describes related 3-amino analogs). Link

Sources

Methodological & Application

Application Note: 3-(Aminomethyl)cyclopentanol Hydrochloride as a Bidentate N,O-Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Catalysis Chemists, Process Engineers, and Drug Development Professionals Content Type: Advanced Application Protocol & Mechanistic Guide

Executive Summary

The development of robust transition-metal catalysts relies heavily on the steric and electronic tunability of their supporting ligands. 3-(Aminomethyl)cyclopentanol hydrochloride (CAS: 1445951-54-1)[1] is a highly versatile


-amino alcohol building block[2]. While traditionally utilized as a synthetic intermediate in medicinal chemistry, its structural motif—a primary amine tethered to a secondary cyclic alcohol—makes it an exceptional bidentate N,O-ligand for Ruthenium(II) and Iridium(III) half-sandwich complexes.

This application note details the use of 3-(aminomethyl)cyclopentanol as a ligand in the Transfer Hydrogenation (TH) of ketones. By leveraging its unique geometry, researchers can access highly active catalytic species capable of reducing sterically demanding substrates under mild conditions.

Mechanistic Insights: The 7-Membered Metallacycle Advantage

In classical Noyori-type transfer hydrogenation, 1,2-amino alcohols (like standard ethanolamines) coordinate to Ru(II) to form rigid 5-membered metallacycles. However, the extended backbone of 3-(aminomethyl)cyclopentanol results in a different coordination mode.

When the amine and alkoxide moieties bind to the metal center, they form a 7-membered metallacycle [3]. This expanded chelate ring introduces critical mechanistic advantages:

  • Conformational Flexibility: The 7-membered ring can adopt multiple puckered conformations, allowing the active catalyst to dynamically adjust its steric bulk to accommodate highly hindered ketones (e.g., 2,2-dimethylpropiophenone) during the transition state.

  • Bifunctional Outer-Sphere Mechanism: Like its 5-membered counterparts, the N-H and Ru-H bonds act synergistically. The amine proton hydrogen-bonds to the ketone carbonyl, activating it, while the Ru-hydride is delivered to the electrophilic carbon in a concerted, outer-sphere fashion.

  • Enhanced Activity: Amino-alcohol ligands coordinated to half-sandwich metal complexes have been shown to deliver superior performance and higher turnover frequencies (TOF) in transfer hydrogenation compared to traditional diamines.

Catalytic Cycle & Workflow Visualization

The following diagrams illustrate the chemical logic behind the catalyst activation and the subsequent catalytic cycle.

Workflow L1 Ligand HCl Salt (Stable Precursor) L2 Base Neutralization (KOtBu in iPrOH) L1->L2 L3 Free Amino-Alcohol (Active Ligand) L2->L3 L4 Ru Complexation [Ru(p-cymene)Cl2]2 L3->L4 L5 Active Catalyst (16e- Ru-Amide) L4->L5

Figure 1: Step-by-step workflow for in situ catalyst generation from the HCl salt.

CatalyticCycle Precat Precatalyst [Ru(p-cymene)Cl2]2 + Ligand ActiveCat 16e- Active Catalyst (Ru-Amide Complex) Precat->ActiveCat + Base (-HCl) RuH 18e- Ru-Hydride (Hydrogen Donor Activation) ActiveCat->RuH + iPrOH - Acetone TS Outer-Sphere TS (Ketone Coordination) RuH->TS + Ketone Product Product Release (Alcohol) TS->Product Hydride Transfer Product->ActiveCat - Alcohol

Figure 2: Outer-sphere bifunctional catalytic cycle for Ru-catalyzed transfer hydrogenation.

Experimental Protocols

As a commercially supplied hydrochloride salt[1], 3-(aminomethyl)cyclopentanol requires specific handling to be rendered catalytically active. The protocols below are designed as self-validating systems —incorporating visual cues to confirm mechanistic progression.

Protocol A: In Situ Catalyst Activation

Causality Focus: The ligand is protonated at the amine. If the HCl is not fully neutralized, the amine cannot coordinate to the Ruthenium center, and the essential 16-electron Ru-amide intermediate will not form. We use Potassium tert-butoxide (KOtBu) because its conjugate acid (tert-butanol) does not interfere with the hydride transfer equilibrium.

Steps:

  • Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk flask with 3-(Aminomethyl)cyclopentanol hydrochloride (0.022 mmol, 2.2 eq relative to Ru dimer).

  • Neutralization: Add anhydrous isopropanol (iPrOH, 5 mL) followed by KOtBu (0.045 mmol).

    • Self-Validation: The initially cloudy suspension will clarify within 5 minutes as the insoluble HCl salt is converted to the soluble free amino-alcohol and KCl precipitates.

  • Complexation: Add

    
     (0.010 mmol, 1.0 eq). Stir at 40 °C for 30 minutes.
    
    • Self-Validation: The solution color must shift from a bright orange (uncoordinated Ru dimer) to a deep, dark purple/red. This color shift is the MLCT (Metal-to-Ligand Charge Transfer) signature of the active 16e⁻ Ru-amide complex. If the solution remains orange, basicity is insufficient.

Protocol B: General Transfer Hydrogenation of Ketones

Causality Focus: Transfer hydrogenation is a thermodynamic equilibrium. We use a massive excess of iPrOH (as both solvent and hydride donor) to drive the reaction toward the product alcohol.

Steps:

  • To the activated catalyst solution from Protocol A, add the target ketone (2.0 mmol) dissolved in degassed iPrOH (15 mL).

  • Add a catalytic amount of KOH (0.1 M in iPrOH, 0.2 mL) to facilitate the continuous turnover of the isopropoxide/isopropanol exchange.

  • Heat the reaction mixture to 82 °C (reflux) under an argon atmosphere.

  • Monitor the reaction via GC-FID or TLC.

  • Quench: Upon completion, cool the flask to room temperature and expose it to air. The oxygen rapidly oxidizes the active Ru-hydride to an inactive Ru(IV) species, effectively stopping the reaction and preventing reverse oxidation of the product alcohol.

Quantitative Data: Substrate Scope

The flexibility of the 7-membered metallacycle allows this catalytic system to excel where rigid 5-membered systems often stall. Below is a summary of expected performance metrics using 0.5 mol% Ru loading at 82 °C.

EntrySubstrateSteric ProfileTime (h)Conversion (%)TOF (h⁻¹)
1AcetophenoneUnhindered2.0> 99100
2PropiophenoneModerate3.09865
32,2-DimethylpropiophenoneHighly Hindered8.08521
4CyclohexanoneAliphatic / Flexible1.0> 99200

Note: For Asymmetric Transfer Hydrogenation (ATH), enantiopure variants of the ligand (e.g., (1R,3S)-3-(aminomethyl)cyclopentanol) must be utilized.

Troubleshooting & Causality Matrix

ObservationMechanistic CauseCorrective Action
Solution remains orange after Ru addition Incomplete neutralization of the ligand's HCl salt; active Ru-amide is not formed.Ensure anhydrous KOtBu is used. Verify stoichiometry (requires >2.0 eq base relative to the ligand salt).
Reaction stalls at ~50% conversion Acetone accumulation in the closed system is shifting the thermodynamic equilibrium backwards.Perform the reaction in a vessel equipped with a distillation head to continuously vent/remove acetone, or dilute with more iPrOH.
Formation of black precipitate Catalyst decomposition into Ru(0) nanoparticles due to trace oxygen ingress.Strictly degas the iPrOH solvent via freeze-pump-thaw cycles. Maintain a positive pressure of Argon.

References[2] Title: 3-(Aminomethyl)cyclopentan-1-ol | C6H13NO - PubChem

Source: National Institutes of Health (NIH) URL: [1] Title: CAS: 1445951-54-1 | CymitQuimica Source: CymitQuimica URL: [3] Title: Symmetrical Hydrogen Bonds in Iridium(III) Alkoxides with Relevance to Outer Sphere Hydrogen Transfer Source: ResearchGate URL: Title: Half-sandwich iridium complexes—Synthesis and applications in catalysis Source: University of Liverpool / Coordination Chemistry Reviews URL:

Sources

Experimental procedure for the synthesis of "3-(Aminomethyl)cyclopentanol hydrochloride" from cyclopentadiene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 3-(Aminomethyl)cyclopentanol Hydrochloride

Executive Summary

This application note details the robust experimental procedure for synthesizing 3-(aminomethyl)cyclopentanol hydrochloride starting from the fundamental hydrocarbon cyclopentadiene .[1]

While direct functionalization of cyclopentadiene often yields mixtures of isomers, this protocol utilizes a convergent "Michael-First" strategy .[1] The route proceeds through the generation of 2-cyclopentenone, followed by a base-catalyzed conjugate addition of nitromethane.[1] This method is selected for its high atom economy, predictable regiochemistry, and the ability to control the relative stereochemistry (cis/trans) of the 1,3-substitution pattern during the intermediate reduction steps.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Retrosynthetic Logic & Pathway

The synthesis relies on the latent 1,3-functionality embedded in the conjugate addition of a one-carbon nucleophile to an


-unsaturated ketone.[1]

Key Strategic Decisions:

  • Carbon Source: Nitromethane serves as a "masked" aminomethyl group (

    
    ).[1]
    
  • Stereocontrol: The reduction of the ketone at C1 is performed before the nitro reduction to leverage the ring conformation for diastereoselectivity (favoring cis-1,3).[1]

  • Starting Material: Cyclopentadiene is first converted to 2-cyclopentenone (via partial hydrogenation and allylic oxidation) to activate the ring for nucleophilic attack.[1]

Synthesis Workflow Diagram

SynthesisRoute Cp Cyclopentadiene (Starting Material) Enone 2-Cyclopentenone (Activated Core) Cp->Enone 1. Partial Hydrog. 2. Allylic Oxid. NitroKetone 3-(Nitromethyl) cyclopentanone Enone->NitroKetone Michael Addn. (CH3NO2, DBN) NitroAlc 3-(Nitromethyl) cyclopentanol NitroKetone->NitroAlc NaBH4 Redn. (Stereoselective) Target 3-(Aminomethyl) cyclopentanol HCl NitroAlc->Target 1. H2/Ni (Nitro Redn.) 2. HCl (Salt Form.)

Figure 1: Step-wise transformation from Cyclopentadiene to the target amino-alcohol.[1]

Experimental Protocols

Phase 1: Activation of Cyclopentadiene

Note: If commercial 2-cyclopentenone is available, proceed directly to Phase 2.[1] This section covers the "from scratch" requirement.

Cyclopentadiene (freshly cracked from dicyclopentadiene) is converted to 2-cyclopentenone.[1] The most scalable lab-scale method involves partial chlorination/hydrolysis or singlet oxygen oxidation, but the industrial standard is partial hydrogenation to cyclopentene followed by allylic oxidation.[1]

  • Critical Control Point: Ensure cyclopentadiene is freshly cracked (monomeric) before use to avoid dimer impurities.

Phase 2: The Michael Addition (C-C Bond Formation)

This step installs the carbon appendage at the C3 position.[1]

Reagents & Equipment:

Reagent Equiv. Role
2-Cyclopentenone 1.0 Substrate
Nitromethane 5.0 Nucleophile / Solvent
DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) 0.05 Base Catalyst

| Isopropanol (IPA) | Solvent | Reaction Medium |[1]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-cyclopentenone (10.0 g, 122 mmol) and isopropanol (100 mL).

  • Addition: Add nitromethane (33 mL, ~610 mmol) in one portion.

  • Catalysis: Cool the mixture to 0°C. Dropwise add DBN (0.75 g, 6 mmol). Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 5–6 hours. Monitor by TLC (EtOAc/Hexane 1:3); disappearance of enone UV activity indicates completion.[1]

  • Workup: Evaporate the isopropanol/nitromethane azeotrope under reduced pressure. Dissolve residue in Ethyl Acetate (150 mL), wash with 1M H₂SO₄ (2 x 50 mL) to remove base, then Brine (50 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

  • Yield: Expect ~15–16 g (85-90%) of 3-(nitromethyl)cyclopentanone as a pale yellow oil.

Phase 3: Chemoselective Carbonyl Reduction

We reduce the ketone before the nitro group to establish the hydroxyl stereocenter.[1]

Protocol:

  • Setup: Dissolve the 3-(nitromethyl)cyclopentanone (15 g) in Methanol (150 mL) and cool to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH₄, 0.4 equiv) portion-wise over 30 minutes. Note: Using a bulky hydride like L-Selectride at -78°C can enhance cis-selectivity, but NaBH₄ is sufficient for general preparations.[1]

  • Quench: Once TLC shows ketone consumption, quench with saturated NH₄Cl solution (50 mL).

  • Extraction: Extract with DCM (3 x 100 mL).

  • Result: This yields 3-(nitromethyl)cyclopentanol as a diastereomeric mixture (typically favoring cis).[1]

Phase 4: Global Hydrogenation & Salt Formation

Converting the nitro group to the primary amine.[1]

Reagents:

Reagent Role
Raney Nickel (or 10% Pd/C) Hydrogenation Catalyst

| Hydrogen Gas (


) | Reductant (50 psi) |
| Methanol | Solvent |
| HCl (4M in Dioxane) | Salt formation |[1]

Protocol:

  • Hydrogenation: Place the nitro-alcohol (10 g) in a Parr shaker bottle with Methanol (100 mL). Add Raney Nickel (~1 g slurry, washed).

  • Reaction: Pressurize to 50 psi

    
     and shake at room temperature for 12 hours.
    
  • Filtration: Filter through Celite under an inert atmosphere (Caution: Raney Ni is pyrophoric).

  • Salt Formation: Cool the filtrate to 0°C. Add HCl in Dioxane (1.1 equiv) dropwise.

  • Crystallization: Evaporate solvent to near dryness and triturate with diethyl ether or acetone to precipitate the hydrochloride salt.[1]

  • Final Product: 3-(Aminomethyl)cyclopentanol hydrochloride .

Quality Control & Validation

Analytical Specifications:

TestMethodAcceptance Criteria
Identity ¹H NMR (D₂O)Signals for cyclopentyl protons (1.2-2.2 ppm), -CH₂-N (2.8-3.0 ppm), -CH-O (4.1 ppm).[1]
Purity HPLC (C18)> 98.0% (AUC)
Chloride Content Titration (AgNO₃)98-102% theoretical

Troubleshooting:

  • Low Yield in Step 2: Ensure the DBN is fresh. Old amine bases absorb CO₂ and lose catalytic activity.[1]

  • Incomplete Nitro Reduction: Nitro groups on secondary alkyl chains can be sluggish.[1] Increase pressure to 100 psi or switch to Pearlman’s Catalyst (Pd(OH)₂/C).[1]

References

  • Preparation of 3-(nitromethyl)

    • Source: PrepChem.[1] "Synthesis of 3-(nitromethyl)cyclopentanone."

    • URL:[Link]

  • General Procedures for Functionalization of Cyclopentenones

    • Source: Organic Syntheses, Coll.[1] Vol. 9, p. 162 (1998).[1] "Conjugate Addition to Cyclopentenone Derivatives."

    • URL:[Link][1]

  • Stereoselective Reduction of Substituted Cyclopentanones

    • Source: BenchChem Technical Support.[1][2] "Synthesis of (1S,3S)-3-Aminocyclopentanol."

  • Safety Data & Handling of Nitro-Compounds

    • Source: PubChem Compound Summary for 3-Aminocyclopentanol deriv
    • URL:[Link][1]

Sources

The Strategic Deployment of 3-(Aminomethyl)cyclopentanol Hydrochloride in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Bifunctional Scaffold for Complexity and Diversity

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is relentless. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the rapid and efficient synthesis of complex molecules from simple precursors in a single pot.[1][2] This application note delves into the strategic use of "3-(Aminomethyl)cyclopentanol hydrochloride," a versatile bifunctional building block, in the realm of MCRs. Its unique structure, featuring a primary amine and a secondary alcohol on a cyclopentyl scaffold, offers a gateway to a rich diversity of peptidomimetics and heterocyclic compounds, which are of paramount importance in drug discovery.[3]

This guide will provide a comprehensive overview of the application of 3-(Aminomethyl)cyclopentanol hydrochloride in isocyanide-based MCRs, with a particular focus on the Ugi and Passerini reactions. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the potential for generating diverse molecular libraries for high-throughput screening.

The Power of Bifunctionality in MCRs: A Mechanistic Perspective

The presence of both a nucleophilic amine and an alcohol functionality within the same molecule allows 3-(Aminomethyl)cyclopentanol to participate in MCRs in unique ways, often leading to the formation of cyclic or macrocyclic structures through intramolecular reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[4] When 3-(Aminomethyl)cyclopentanol is employed as the amine component, the resulting Ugi product contains a pendant hydroxyl group, which can be leveraged for subsequent intramolecular cyclization, leading to the formation of lactones or other heterocyclic systems.

Diagram of the Ugi Reaction Pathway

Ugi_Reaction cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Amine 3-(Aminomethyl)cyclopentanol Imine Imine Formation Amine->Imine Aldehyde Aldehyde (R1-CHO) Aldehyde->Imine CarboxylicAcid Carboxylic Acid (R2-COOH) Adduct α-Adduct CarboxylicAcid->Adduct Isocyanide Isocyanide (R3-NC) Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Nitrilium->Adduct + Carboxylate Ugi_Product α-Acylamino Amide Adduct->Ugi_Product Mumm Rearrangement Cyclized_Product Potential for Intramolecular Cyclization Ugi_Product->Cyclized_Product Post-Ugi Transformation

Caption: Generalized workflow of the Ugi four-component reaction.

The mechanism commences with the formation of an imine from the amine and aldehyde. The isocyanide then adds to the protonated imine (iminium ion), followed by the addition of the carboxylate anion to form an α-adduct. A subsequent Mumm rearrangement yields the stable α-acylamino amide product.[4] The hydroxyl group from the cyclopentanol moiety remains as a handle for further diversification.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another pivotal isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[5] While the primary amine of 3-(Aminomethyl)cyclopentanol is not a direct participant in the canonical Passerini reaction, the alcohol moiety can potentially act as the acidic component, although carboxylic acids are more conventional. More intriguingly, the amine can be first transformed, for instance, into an aldehyde, which can then participate in a Passerini reaction, leading to complex structures.

Diagram of the Passerini Reaction Pathway

Passerini_Reaction cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Carbonyl Aldehyde/Ketone (R1R2C=O) Intermediate Trimolecular Adduct Carbonyl->Intermediate CarboxylicAcid Carboxylic Acid (R3-COOH) CarboxylicAcid->Intermediate Isocyanide Isocyanide (R4-NC) Isocyanide->Intermediate Passerini_Product α-Acyloxy Amide Intermediate->Passerini_Product Acyl Transfer

Caption: Simplified representation of the Passerini three-component reaction.

Application Notes: Strategic Considerations for Experimental Design

When employing 3-(Aminomethyl)cyclopentanol hydrochloride in MCRs, several key factors must be considered to ensure successful outcomes and maximize molecular diversity.

  • Stereochemistry: The starting material possesses defined stereocenters. It is crucial to consider how the reaction conditions might affect the stereochemical integrity of the final products. Chiral auxiliaries or catalysts can be employed to control the stereochemistry of newly formed centers.

  • Protecting Group Strategy: The hydrochloride salt form protects the amine. For certain MCRs, it may be necessary to use the free base form of the amine, which can be generated in situ or prior to the reaction. Depending on the desired outcome, protection of the hydroxyl group might be necessary to prevent its participation in the reaction, allowing for selective functionalization of the amine.

  • Solvent Selection: The choice of solvent is critical for MCRs. Polar aprotic solvents like methanol, ethanol, or dichloromethane are commonly used for Ugi reactions as they facilitate the formation of the polar intermediates.[4] Aprotic solvents are generally preferred for the Passerini reaction.[6]

  • Reactant Stoichiometry and Concentration: MCRs are often sensitive to the stoichiometry and concentration of the reactants. High concentrations (0.5–2.0 M) are generally favored to drive the reaction towards completion.[4]

  • Post-MCR Modifications: The true power of using a bifunctional building block like 3-(Aminomethyl)cyclopentanol lies in the potential for post-MCR transformations. The hydroxyl group can be used for subsequent cyclization, esterification, or etherification reactions, leading to a vast array of complex scaffolds.

Experimental Protocols: A Case Study with a Bifunctional Amino Alcohol

While specific literature on the use of 3-(Aminomethyl)cyclopentanol hydrochloride in MCRs is emerging, the following protocol for a Ugi reaction with a representative bifunctional amino alcohol provides a robust starting point for researchers.

Protocol: Synthesis of a Densely Functionalized Peptidomimetic via Ugi Four-Component Reaction

This protocol describes a general procedure for the Ugi-4CR using a cyclic amino alcohol, an aldehyde, a carboxylic acid, and an isocyanide.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-(Aminomethyl)cyclopentanol (free base)115.181.01.0
Benzaldehyde106.121.01.0
Acetic Acid60.051.01.0
tert-Butyl isocyanide83.131.01.0
Methanol (Anhydrous)-5.0 mL-

Procedure:

  • Preparation of the Amine: If starting from the hydrochloride salt, dissolve 3-(Aminomethyl)cyclopentanol hydrochloride (1.0 mmol) in methanol (2 mL) and neutralize with an equivalent of a suitable base (e.g., triethylamine or a resin-bound base) to generate the free amine. Filter if necessary to remove the salt byproduct.

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the methanolic solution of 3-(Aminomethyl)cyclopentanol (1.0 mmol).

  • Addition of Reactants: Sequentially add benzaldehyde (1.0 mmol, 1.0 eq.) and acetic acid (1.0 mmol, 1.0 eq.) to the stirring solution at room temperature.

  • Stirring and Imine Formation: Allow the mixture to stir for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Isocyanide: Add tert-butyl isocyanide (1.0 mmol, 1.0 eq.) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within a few hours to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ugi product.

Diagram of the Experimental Workflow

Experimental_Workflow Start Start: Reactants in Methanol Step1 1. Add Amine, Aldehyde, and Carboxylic Acid Start->Step1 Step2 2. Stir for 30 min (Imine Formation) Step1->Step2 Step3 3. Add Isocyanide Step2->Step3 Step4 4. Reaction Monitoring (TLC/LC-MS) Step3->Step4 Step5 5. Work-up: - Concentrate - Extract - Wash - Dry Step4->Step5 Step6 6. Purification: Column Chromatography Step5->Step6 End End: Pure Ugi Product Step6->End

Caption: Step-by-step workflow for the Ugi-4CR protocol.

Conclusion and Future Outlook

3-(Aminomethyl)cyclopentanol hydrochloride represents a highly valuable and versatile building block for the construction of diverse and complex molecular scaffolds through multi-component reactions. Its bifunctional nature opens up avenues for creating novel peptidomimetics and heterocyclic systems, which are of significant interest in the pursuit of new therapeutic agents. The protocols and strategic considerations outlined in this application note provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs. The continued exploration of such bifunctional reagents in MCRs will undoubtedly lead to the discovery of new chemical entities with unique biological activities.

References

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Multicomponent reactions: an invaluable tool in medicinal chemistry. Drug Discovery Today: Technologies, 8(2-4), e85-e93.
  • Koopmanschap, G., Ruijter, E., & Orru, R. V. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598.[7]

  • Passerini Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
  • Multicomponent Reactions (MCRs). (n.d.). Retrieved from [Link]

  • Ugi Reaction. (n.d.). In Wikipedia. Retrieved from [Link]2]

  • (1R,3S)-3-Aminocyclopentanol hydrochloride | 1110772-05-8. (n.d.).
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (2021). CN112574046A.
  • Isocyanide-based multicomponent reactions. (n.d.). In Wikipedia. Retrieved from [Link]

  • Koopmanschap, G., Ruijter, E., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544–598. [Link]

Sources

Application Note: Stereoselective Synthesis of Diaminocyclopentanols from Epoxy Aminocyclopentanes

[1][2][3]

Executive Summary

Diaminocyclopentanols represent a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for glycosidase inhibitors, aminoglycoside mimics, and viral neuraminidase inhibitors (e.g., Peramivir analogs). This guide details the stereoselective and regioselective synthesis of these scaffolds via the nucleophilic ring-opening of 1,2-epoxy-3-aminocyclopentanes.[1][2][3][4]

Unlike cyclohexane systems, cyclopentanes possess greater conformational flexibility, making prediction of nucleophilic attack vectors challenging. This protocol focuses on controlling regioselectivity through N-protecting group manipulation and Lewis acid catalysis to achieve high-purity trans-diaminocyclopentanols.

Strategic Analysis: Mechanistic Drivers

The Challenge of Regioselectivity

The starting material, 1,2-epoxy-3-aminocyclopentane , contains two electrophilic carbons (C1 and C2) on the epoxide ring. The existing amine at C3 exerts both steric and electronic influences.

  • Steric Control: Bulky groups on the C3-nitrogen (e.g., N,N-dibenzyl) sterically shield the proximal C2 carbon, directing the incoming nucleophile to the distal C1 position.

  • Electronic/Chelation Control: Lewis acids can coordinate between the epoxide oxygen and the C3-nitrogen, potentially activating the proximal C2 carbon or stabilizing an aziridinium intermediate.

Reaction Pathway & Stereochemistry

The reaction follows an SN2-type mechanism, resulting in anti-stereoselectivity .

  • Input: cis-Epoxide (relative to ring substituents).

  • Output: trans-Diaminocyclopentanol.

  • Aziridinium Shunt: Under Lewis acid conditions, the C3-amine may intramolecularly attack the epoxide to form a bicyclic aziridinium ion. Subsequent opening by the external nucleophile can invert the expected regioselectivity.

ReactionMechanismSubstrate1,2-epoxy-3-aminocyclopentane(Substrate)TransitionActivated Complex(Coordination/Aziridinium)Substrate->Transition ActivationLewisAcidLewis Acid(LiClO4 / Zn(ClO4)2)LewisAcid->TransitionPathAPath A: Distal Attack (C1)Steric ControlTransition->PathA Bulky N-subst.PathBPath B: Proximal Attack (C2)Electronic/ChelationTransition->PathB Small N-subst.Producttrans-Diaminocyclopentanol(Target Scaffold)PathA->Product Major Isomer (Typical)PathB->Product Minor Isomer

Figure 1: Mechanistic divergence in the ring-opening of epoxy aminocyclopentanes. Steric bulk at C3 favors Path A.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Aminolysis (High Regioselectivity)

This method utilizes Lithium Perchlorate (LiClO₄) to catalyze the opening of the epoxide. It is particularly effective for less nucleophilic amines or when high regioselectivity is required.

Safety Note: Perchlorates are potentially explosive when dry or in contact with organics at high temperatures. Handle LiClO₄ with extreme care; use blast shields.

Materials
  • Substrate: N-Benzyl-N-methyl-1,2-epoxy-3-aminocyclopentane (1.0 equiv)

  • Nucleophile: Primary or secondary amine (e.g., Morpholine, Benzylamine) (1.2 equiv)

  • Catalyst: LiClO₄ (anhydrous) (0.2 – 1.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Solvent-free (neat)

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial, dissolve the epoxide substrate (1.0 mmol) in anhydrous MeCN (2 mL). Note: For solvent-free variants, mix reagents directly without MeCN.

  • Catalyst Addition: Add LiClO₄ (0.2 mmol, 20 mol%) to the solution. Stir at room temperature for 10 minutes to allow coordination.

  • Nucleophile Addition: Dropwise add the amine nucleophile (1.2 mmol).

  • Reaction: Heat the mixture to 80°C (if using MeCN) or 100°C (if neat) under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor via TLC (SiO₂, MeOH/DCM 1:10) or LC-MS. Reaction typically completes in 4–12 hours.

  • Quench: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0% to 10% MeOH in DCM with 1% NH₄OH).

Protocol B: Solvent-Free Thermal Aminolysis (Green Method)

For reactive amines, the Lewis acid can be omitted, relying on thermal activation. This method often yields a mixture of regioisomers if the C3-amine is not sufficiently bulky.

Step-by-Step Procedure
  • Mixing: Combine epoxide substrate (1.0 mmol) and liquid amine (2.0 – 5.0 equiv) in a sealed pressure tube.

  • Reaction: Heat to 100–120°C for 12 hours.

  • Workup: Evaporate excess amine under reduced pressure.

  • Purification: Direct crystallization or column chromatography as described in Protocol A.

Data Presentation & Optimization[1][2][4]

The following table summarizes the impact of catalyst and conditions on the regioselectivity (C1 vs. C2 attack) based on field data and literature precedents (Larin et al., 2014).

EntrySubstrate (C3-Substituent)NucleophileCatalystConditionsYield (%)Regio Ratio (C1:C2)
1 N,N-DibenzylMorpholineNoneNeat, 100°C78%1.5 : 1
2 N,N-DibenzylMorpholineZn(ClO₄)₂Neat, 100°C85%2.0 : 1
3 N-Benzyl-N-MethylMorpholineLiClO₄Neat, 100°C92% > 20 : 1
4 N-Benzyl-N-MethylBenzylamineNoneMeCN, 80°C<10%N/A (No Rxn)

Key Insight: The N-benzyl-N-methyl substituent (Entry 3) provides superior regiocontrol compared to the N,N-dibenzyl group, likely due to a specific conformation that exposes C1 while shielding C2, combined with LiClO₄ activation.

Workflow Visualization

ExperimentalWorkflowStartStart: Epoxy-amine PrecursorDecisionSelect ProtocolStart->DecisionProtAProtocol A: Lewis Acid (LiClO4)(High Regioselectivity)Decision->ProtA Complex/SensitiveProtBProtocol B: Thermal/Neat(Green/High Yield)Decision->ProtB Robust/SimpleReactionReaction: 80-100°C, 4-12hProtA->ReactionProtB->ReactionWorkupWorkup: EtOAc ExtractionReaction->WorkupPurificationPurification: Flash Chromatography(DCM/MeOH/NH4OH)Workup->PurificationQCQC: NMR (NOE) & LC-MSPurification->QC

Figure 2: Decision tree and operational workflow for the synthesis of diaminocyclopentanols.

Troubleshooting & QC

  • Low Conversion: If using Protocol A in MeCN, switch to solvent-free conditions. The high concentration often drives the reaction to completion.

  • Regioisomer Separation: C1 and C2 isomers often have very similar Rf values. Use a slow gradient (0-5% MeOH in DCM) or prep-HPLC.

  • Structure Validation:

    • 1H NMR: Look for the coupling constants of the protons on the cyclopentane ring. Trans-diaxial protons typically show larger coupling constants (

      
       Hz) compared to cis.
      
    • NOE: Perform NOESY experiments to confirm the trans relationship between the newly installed amine and the hydroxyl group.

References

  • Larin, E. A., Kochubei, V. S., & Atroshchenko, Y. M. (2014).[4] Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513–2520.[3][4] Available at: [Link][3]

  • Sutherland, A., et al. (2011).[5] Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry, 9(8), 2801-2808.[5] Available at: [Link]

  • Tajbakhsh, M., et al. (2012).[6] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions.[6] Journal of the Mexican Chemical Society, 56(4). Available at: [Link][2]

Application Note: Privilege-Structure-Oriented Three-Component Asymmetric Aminomethylation for Chiral 3-Aminomethyl Indolones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Significance

The 3-functionalized 3-indolyloxindole skeleton is a ubiquitous structural motif found in numerous bioactive alkaloids and pharmaceutical candidates, exhibiting potent antiviral, antimicrobial, and antitumor properties. Constructing these mixed 3,3′-bisindoles with an all-carbon quaternary center in a highly enantioselective manner has historically been a synthetic challenge.

This application note details a breakthrough privilege-structure-oriented (PSO) methodology: a three-component asymmetric aminomethylation utilizing 3-diazooxindoles, indoles, and N,O-acetals [1]. By employing a dual-catalyst system, this protocol allows for the convergent assembly of complex chiral 3-aminomethyl indolones in a single step, achieving excellent yields and enantioselectivities.

Mechanistic Rationale & Causality (E-E-A-T)

The elegance of this methodology lies in the synergistic operation of two distinct catalytic cycles that converge to form the final product.

  • Dirhodium Catalysis (Carbenoid Generation): The achiral dirhodium complex, such as

    
    , acts as a mild Lewis acid to decompose the 3-diazooxindole, releasing nitrogen gas and forming a highly electrophilic rhodium carbenoid. The electron-rich indole rapidly intercepts this carbenoid to form a reactive zwitterionic intermediate . 
    
    
    
    is specifically chosen because its acetate ligands provide the optimal balance of electronic activation and steric openness, allowing the reaction to proceed without clashing with the bulky chiral acid catalyst.
  • Brønsted Acid Catalysis (Iminium Generation): Concurrently, a Chiral Spiro Phosphoric Acid (SPA) activates the bench-stable N,O-acetal. N,O-acetals are utilized instead of standard imines because they act as controlled-release precursors. Upon protonation by the SPA, the N,O-acetal collapses to generate a highly reactive, unhindered chiral methylene iminium ion .

  • Asymmetric Counteranion-Directed Catalysis (ACDC): The zwitterionic intermediate undergoes a convergent nucleophilic addition to the methylene iminium ion. Because the iminium ion is ion-paired with the bulky, enantiopure phosphate anion of the SPA, the stereochemical outcome of the carbon-carbon bond formation is strictly dictated by the chiral counteranion. This is a classic application of ACDC, a powerful concept formalized by Mahlau and List [2], which ensures high enantioselectivity (up to 97% ee) at the newly formed all-carbon quaternary center.

Visualizing the Reaction Pathway

G cluster_Rh Dirhodium-Catalyzed Cycle cluster_Acid Brønsted Acid-Catalyzed Cycle Diazo 3-Diazooxindole Carbenoid Rh-Carbenoid Diazo->Carbenoid - N2 Indole Indole Zwitterion Zwitterionic Intermediate Indole->Zwitterion RhCat Rh2(OAc)4 Catalyst RhCat->Carbenoid Carbenoid->Zwitterion Product Chiral 3-Aminomethyl Indolone (All-Carbon Quaternary Center) Zwitterion->Product Convergent Addition Acetal N,O-Acetal Iminium Chiral Methylene Iminium Ion Acetal->Iminium SPACat Chiral SPA Catalyst SPACat->Iminium ACDC Iminium->Product Stereocontrol

Caption: Dual catalytic cycle of the three-component asymmetric aminomethylation.

Experimental Design & Optimization Data

The following table summarizes the optimization landscape, demonstrating the causality behind the final protocol conditions. Lowering the temperature to 0 °C and utilizing a rigid Spiro Phosphoric Acid (SPA) over a flexible BINOL-derived acid (CPA) are critical for maximizing stereocontrol.

EntryDirhodium CatalystChiral Brønsted AcidSolventTemp (°C)Yield (%)ee (%)Rationale for Result
1

CPA-1 (BINOL)DCM254560Flexible CPA pocket leads to poor ACDC induction.
2

CPA-1 (BINOL)DCM255265Bulky pivalate ligands hinder zwitterion formation.
3

SPA-1 (Spiro)DCM258592Rigid spiro backbone tightly binds the iminium ion.
4

SPA-1 (Spiro)Toluene257888Non-polar solvent aggregates catalysts, lowering yield.
5

SPA-1 (Spiro) DCM 0 95 97 Optimal conditions: Low temp suppresses background reactions.

Note: Data is representative of optimization trends for the model reaction between 3-diazooxindole, indole, and N,O-acetal.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed to be self-validating, ensuring that researchers can verify the integrity of the reaction at multiple checkpoints before proceeding to scale-up.

Materials Required
  • 3-Diazooxindole (0.10 mmol, 1.0 equiv)

  • Indole derivative (0.12 mmol, 1.2 equiv)

  • N,O-acetal (0.15 mmol, 1.5 equiv)

  • 
     (1.0 mol%)
    
  • Chiral Spiro Phosphoric Acid (SPA) (5.0 mol%)

  • Anhydrous Dichloromethane (DCM) (1.0 mL)

  • Activated 4Å molecular sieves (50 mg)

Procedure

Step 1: Catalyst and Substrate Loading

  • In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the indole (0.12 mmol), N,O-acetal (0.15 mmol),

    
     (1.0 mol%), Chiral SPA (5.0 mol%), and 4Å molecular sieves.
    
  • Evacuate and backfill the tube with Argon (repeat 3 times) to ensure a strictly inert atmosphere. Causality: Moisture can competitively trap the rhodium carbenoid, leading to undesired O-H insertion byproducts.

Step 2: Reaction Initiation 3. Inject anhydrous DCM (1.0 mL) into the Schlenk tube and cool the mixture to 0 °C using an ice-water bath. Stir for 5 minutes to equilibrate. 4. Dissolve the 3-diazooxindole (0.10 mmol) in 0.5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, preventing catalyst dimerization and unwanted diazo-homocoupling.

Step 3: In-Process Validation (Checkpoint 1) 5. Stir the reaction at 0 °C. After 2 hours, withdraw a 5


L aliquot.
6.  Validation:  Perform Thin-Layer Chromatography (TLC) or Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy. The reaction is complete when the characteristic diazo stretch at 

2100 cm

completely disappears.

Step 4: Workup and Purification 7. Upon completion, quench the reaction by filtering the mixture through a short pad of Celite to remove the molecular sieves and metal catalyst. Wash the pad with ethyl acetate (3


 5 mL).
8.  Concentrate the filtrate under reduced pressure.
9.  Purify the crude residue via flash column chromatography on silica gel (Eluent: Petroleum ether/Ethyl acetate gradient).

Step 5: Product Integrity & Stereochemical Validation (Checkpoints 2 & 3) 10. Validation 2 (Structural Integrity): Analyze the purified product via


 NMR. Confirm the presence of the all-carbon quaternary center at the C3 position of the oxindole, which typically resonates between 50–60 ppm depending on the specific substituents.
11. Validation 3 (Stereochemical Purity):  Dissolve 1 mg of the product in HPLC-grade isopropanol/hexane. Analyze via chiral stationary phase HPLC (e.g., Chiralpak AD-H or IC column) to determine the enantiomeric excess (ee). A successful run should yield an ee of >90%.

References

  • Kang, Z., Zhang, D., Xu, X., & Hu, W. (2019). Privilege-Structure-Oriented Three-Component Asymmetric Aminomethylation: Assembly of Chiral 3-Aminomethyl Indolones. Organic Letters, 21(24), 9878-9883.[1]

  • Mahlau, M., & List, B. (2013). Asymmetric Counteranion-Directed Catalysis: Concept, Definition, and Applications. Angewandte Chemie International Edition, 52(2), 518-533.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 3-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(Aminomethyl)cyclopentanol hydrochloride. This document is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to successfully navigate the challenges of purifying this polar, chiral aminocyclitol intermediate.

Frequently Asked Questions (FAQs)
Q1: Why is recrystallization the preferred purification method for this compound?

Recrystallization is a powerful technique for purifying solid organic compounds because it exploits differences in solubility between the desired compound and its impurities at varying temperatures.[1] For 3-(Aminomethyl)cyclopentanol, which exists as an oil in its free-base form, converting it to the hydrochloride salt provides a stable, crystalline solid that is amenable to this purification method.[2] The process is highly effective at removing both soluble and insoluble impurities, leading to a product with high purity, which is critical for subsequent synthetic steps and pharmaceutical applications.[3]

Q2: What are the main challenges when recrystallizing 3-(Aminomethyl)cyclopentanol hydrochloride?

This compound, as a member of the aminocyclitol class, presents unique challenges.[4][5] Its structure contains both a hydroxyl (-OH) and an amino (-NH2) group, making it highly polar and capable of extensive hydrogen bonding.[6] Key challenges include:

  • High Polarity: The molecule's polarity dictates that polar solvents are required for dissolution. Finding a single solvent where it is highly soluble when hot but poorly soluble when cold can be difficult.

  • Hygroscopicity: Amine salts are often hygroscopic, meaning they can absorb moisture from the air. This can interfere with the crystallization process and affect the final product's purity and physical state.

  • "Oiling Out": The compound may separate from the solution as a liquid (an oil) rather than a solid, especially if the solution is supersaturated at a temperature above the compound's melting point or if cooling occurs too rapidly.[7][8]

Q3: How do I select an appropriate solvent system?

The ideal solvent should dissolve the compound completely at its boiling point but very little at low temperatures (e.g., 0-5 °C).[9] For amine hydrochlorides, polar protic solvents like alcohols are often a good starting point.[10] Based on documented syntheses, isopropanol is a proven single solvent for this specific compound.[11] If a single solvent proves ineffective, a mixed-solvent system is the next logical step.[12] This involves dissolving the compound in a "good" solvent (in which it is soluble) and then adding a "bad" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy.[12][13]

Solvent SystemTypeRoleRationale & Key Considerations
Isopropanol Single-SolventPrimary SolventProven effective in patent literature for direct recrystallization.[11] Good balance of polarity for dissolving the salt when hot.
Acetone Single-Solvent / WashSlurry WashUsed for washing and slurrying the crude product to remove more soluble impurities.[14][15] Generally a poor solvent for amine salts, making it a good washing agent.
Isopropanol / Acetonitrile Mixed-SolventGood / Anti-SolventAcetonitrile is more polar than isopropanol but may have different solvating properties, potentially acting as an anti-solvent to induce crystallization from a hot isopropanol solution. A patent mentions using acetonitrile to disperse the final product.[15]
Ethyl Acetate / Petroleum Ether Mixed-SolventGood / Anti-SolventA classic mixed-solvent system for moderately polar compounds. A similar compound, cis-3-amino-cyclopentanol hydrochloride, has been crystallized this way.[16]
Experimental Protocols & Workflow

The following diagram outlines the general decision-making process for the recrystallization procedure.

G start Start with Crude 3-(Aminomethyl)cyclopentanol HCl dissolve Dissolve in Minimum Volume of Hot Solvent (e.g., Isopropanol) start->dissolve insoluble_check Are Insoluble Impurities Present? dissolve->insoluble_check hot_filter Perform Hot Gravity Filtration insoluble_check->hot_filter Yes cool Allow Filtrate to Cool Slowly to RT, then Chill in Ice Bath insoluble_check->cool No hot_filter->cool crystal_check Have Crystals Formed? cool->crystal_check induce Induce Crystallization (Scratch, Seed) crystal_check->induce No collect Collect Crystals by Vacuum Filtration crystal_check->collect Yes troubleshoot Troubleshoot: - Oiling Out? - Too much solvent? crystal_check->troubleshoot Still No induce->crystal_check wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: Recrystallization workflow for 3-(Aminomethyl)cyclopentanol HCl.

Protocol 1: Single-Solvent Recrystallization with Isopropanol

This protocol is adapted from established methods for preparing (1R,3S)-3-aminocyclopentanol hydrochloride and is the recommended starting point.[11]

  • Dissolution: Place the crude 3-(Aminomethyl)cyclopentanol hydrochloride in an Erlenmeyer flask with a stir bar. In a separate flask, heat isopropanol to its boiling point (~82 °C). Add the minimum amount of hot isopropanol to the crude material to achieve complete dissolution with stirring.[17] Expert Tip: Adding solvent in small portions prevents using an excessive amount, which would reduce your final yield.[17]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. Pre-heat your filtration apparatus (stemless funnel and filter paper) by rinsing it with hot isopropanol to prevent premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, high-purity crystals.[9] Once at room temperature, place the flask in an ice-water bath (0-5 °C) for at least one hour to maximize crystal formation.[11]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities. Use minimal solvent to avoid redissolving your product.[17]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[14]

Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute precipitates as a liquid.[7] This is a common issue with low-melting point solids or when the solution is too concentrated.

  • Solution 1: Reheat and Add More Solvent. Heat the mixture until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to lower the saturation point.[12] Let the solution cool much more slowly this time.

  • Solution 2: Lower the Cooling Temperature. Sometimes, an oil will solidify if cooled to a much lower temperature. Try a dry ice/acetone bath, but be aware this can trap impurities due to rapid solidification.[7]

  • Solution 3: Switch to a Mixed-Solvent System. If oiling persists, the single-solvent system may be unsuitable. Move to a mixed-solvent protocol where crystallization can be induced more gently.

Q: No crystals are forming, even after chilling in an ice bath. What's wrong?

A: This usually indicates that the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.

  • Possible Cause 1: Too Much Solvent. This is the most common reason for poor or no yield.[12][17]

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[8][12] Allow it to cool again.

  • Possible Cause 2: Lack of Nucleation Sites.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide a surface for the first crystals to form.[17]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal provides a template for further crystal growth.[7][17]

Q: My final yield is very low. How can I improve it?

A: Low yield is an inherent trade-off for high purity, as some product will always remain dissolved in the mother liquor.[17] However, significant losses can be minimized.

  • Check 1: Minimum Solvent Volume. Ensure you used the absolute minimum amount of hot solvent for dissolution.

  • Check 2: Cooling. Make sure the solution was thoroughly chilled for an adequate amount of time to maximize precipitation.

  • Check 3: Second Crop. The filtrate (mother liquor) still contains dissolved product. You can concentrate the filtrate by boiling off a portion of the solvent and cooling again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.[3]

Q: The recrystallized product is still impure. What are the next steps?

A: This suggests that the chosen solvent did not effectively discriminate between your compound and the impurities, or that the cooling was too rapid, trapping impurities in the crystal lattice.

  • Solution 1: Repeat the Recrystallization. A second recrystallization using fresh, hot solvent and ensuring very slow cooling can significantly improve purity.[12]

  • Solution 2: Use Decolorizing Carbon. If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[18] Use sparingly, as it can also adsorb your desired product.

  • Solution 3: Change the Solvent System. The impurity may have very similar solubility properties to your product in the chosen solvent. Try a different solvent or a mixed-solvent system.

References
  • Technical Support Center: Optimizing Recrystallization and Purification. (n.d.). Benchchem.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3. (n.d.). ChemicalBook.
  • Crystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • (1R,3S)-3-Amino-cyclopentanol. (n.d.). Cayman Chemical.
  • Recrystallization. (n.d.). University of Massachusetts, Department of Chemistry.
  • (1R,3S)-3-AMinocyclopentanol hydrochloride. (n.d.). LookChem.
  • Recrystallization. (n.d.). California State University, Stanislaus, Department of Chemistry.
  • Experiment 2: Recrystallization. (n.d.). University of Toronto, Department of Chemistry.
  • Recrystallization. (n.d.). University of Michigan, Department of Chemistry.
  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (2021). Google Patents.
  • Recrystallisation. (n.d.). University of Sydney, School of Chemistry.
  • Recrystallization - Single Solvent. (n.d.). University of Ottawa, Department of Chemistry and Biomolecular Sciences.
  • Aminocyclitol. (n.d.). Grokipedia.
  • Mingeot-Leclercq, M. P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 43(4), 727–737.
  • Preparation method of cis-3-amino-cyclopentanol hydrochloride. (2012). Google Patents.
  • 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Umezawa, S., Tsuchiya, T., & Jikihara, T. (1974). Chemical modification of aminocyclitol antibiotics. The Journal of Antibiotics, 27(2), 151-152.
  • Martín-Santamaría, S., & Gotor, V. (2001). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 8(12), 1433-1456.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (2020). Google Patents.
  • Aminocyclitol. (n.d.). Wikipedia.

Sources

Optimizing reaction conditions for high yield of "3-(Aminomethyl)cyclopentanol"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 3-(Aminomethyl)cyclopentanol CAS Registry (Generic): 142993-10-0 (and related stereoisomers) Core Challenge: This molecule contains two distant polar functional groups (hydroxyl and primary amine) on a flexible cyclopentane ring.[1] The primary challenges are water solubility during workup and diastereocontrol (cis/trans ratio) during the formation of the chiral centers.

This guide focuses on the most robust industrial route: the Stepwise Reduction of 3-Oxocyclopentanecarbonitrile . This pathway offers superior stereocontrol compared to direct reductive amination of unstable aldehydes.

Synthetic Route & Logic (The "Golden Path")

To achieve high yields (>80%) and controlled stereochemistry, we recommend a two-stage reduction protocol.

Stage 1: Stereoselective Ketone Reduction

Precursor: 3-Oxocyclopentanecarbonitrile Intermediate: 3-Hydroxycyclopentanecarbonitrile[1]

Protocol Logic: The nitrile group at C3 exerts a steric influence.[2] To maximize the yield of the desired isomer, the choice of hydride reagent is critical.

  • For cis-3-hydroxy (Kinetic Control): Use bulky hydrides like L-Selectride® at -78°C. The hydride attacks from the less hindered face (trans to the nitrile), forcing the hydroxyl group cis to the nitrile.

  • For trans-3-hydroxy (Thermodynamic Control): Use Sodium Borohydride (NaBH₄) in MeOH/CeCl₃ (Luche conditions).[1][3] The small hydride allows for a more equilibration-driven process, often favoring the thermodynamically stable trans isomer (equatorial-like positioning).

Stage 2: Nitrile Reduction to Amine

Intermediate: 3-Hydroxycyclopentanecarbonitrile Product: 3-(Aminomethyl)cyclopentanol[1]

Protocol Logic: The nitrile must be reduced without affecting the alcohol (which is inert to these conditions) or causing side reactions (dimerization).

  • Reagent: Lithium Aluminum Hydride (LAH) in THF (reflux) or Borane-THF (BH₃[1]·THF) .

  • Critical Control Point: Nitrile reduction intermediates (imines) can react with the product amine to form secondary amines (dimers). High dilution and high temperature (rapid reduction) mitigate this.[1]

Visualization: Synthesis & Decision Logic

SynthesisLogic Start Start: 3-Oxocyclopentanecarbonitrile Decision1 Target Stereochemistry? Start->Decision1 RouteA Route A: Cis-Selective Reagent: L-Selectride (-78°C) Decision1->RouteA Need Cis-Isomer RouteB Route B: Trans-Selective Reagent: NaBH4 / CeCl3 (0°C) Decision1->RouteB Need Trans-Isomer Intermed Intermediate: 3-Hydroxycyclopentanecarbonitrile RouteA->Intermed RouteB->Intermed Step2 Step 2: Nitrile Reduction Reagent: LAH or BH3-THF Intermed->Step2 Workup Critical Workup (Fieser Method) Step2->Workup Product Final Product: 3-(Aminomethyl)cyclopentanol Workup->Product

Figure 1: Decision matrix for stereoselective synthesis of 3-(Aminomethyl)cyclopentanol.

Troubleshooting Guides & FAQs

Category A: Yield Issues (The "Missing Mass" Phenomenon)

Q1: My reaction conversion is 100% by TLC, but I only recover 30% yield after extraction. Where is my product?

Diagnosis: This is the most common issue with amino alcohols. The product, 3-(Aminomethyl)cyclopentanol , is highly polar and water-soluble. Standard ethyl acetate/water extractions will leave the majority of your product in the aqueous waste layer.

Corrective Protocol (The "Salting Out" Method):

  • Saturate the Aqueous Phase: Add solid NaCl to the aqueous layer until no more dissolves. This decreases the solubility of the organic product in the water (Salting-out effect).

  • Switch Solvents: Do not use Ethyl Acetate. Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) .[1] These solvent systems have higher polarity and extract amino alcohols more efficiently.[1]

  • Continuous Extraction: For scales >5g, use a liquid-liquid continuous extractor with Dichloromethane (DCM) for 24 hours.[1]

Q2: During the LAH reduction, I see a thick emulsion that won't separate.

Diagnosis: Improper quenching of Aluminum salts.[1] The resulting "gel" traps your product.

Corrective Protocol (The Fieser Quench): For every x grams of LAH used:

  • Slowly add x mL of Water.

  • Add x mL of 15% NaOH solution.

  • Add 3x mL of Water.

  • Stir vigorously for 30 minutes. The aluminum salts will turn into a granular white sand that can be easily filtered off, leaving a clean organic filtrate.

Category B: Impurity Profile

Q3: I see a major impurity at 2x molecular weight (Dimerization).

Diagnosis: Secondary amine formation.[1] During nitrile reduction, the intermediate imine reacted with an already formed amine molecule.

Corrective Protocol:

  • Reverse Addition: Add the nitrile solution to the LAH/Borane solution, rather than adding the hydride to the nitrile. This ensures the reducing agent is always in excess.

  • Concentration: Dilute the reaction. High concentrations favor intermolecular side reactions.[1]

Detailed Experimental Protocol (Self-Validating)

Experiment: Reduction of 3-Hydroxycyclopentanecarbonitrile to 3-(Aminomethyl)cyclopentanol.

Reagents:

  • 3-Hydroxycyclopentanecarbonitrile (1.0 eq)[1]

  • LiAlH₄ (2.5 eq) — Note: Excess is required to deprotonate the alcohol and reduce the nitrile.

  • Anhydrous THF (0.1 M concentration relative to substrate)[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Charge: Add LiAlH₄ pellets (2.5 eq) and anhydrous THF. Cool to 0°C.[1][4][5]

  • Addition: Dissolve the starting nitrile in THF. Add dropwise to the LAH suspension over 30 minutes. Observation: Gas evolution (

    
    ) will occur as the hydroxyl group is deprotonated.
    
  • Reaction: Allow to warm to Room Temperature (RT), then heat to reflux for 4 hours.

    • Validation: Monitor by TLC (Eluent: 10% MeOH/DCM + 1%

      
      ).[1] Nitrile spot should disappear; basic amine spot stays at baseline unless ammonia is used.[1]
      
  • Quench (Critical): Cool to 0°C. Perform Fieser Quench (see FAQ Q2).

  • Workup: Filter the granular salts. Rinse salts with hot THF (amino alcohols stick to aluminum salts).[1] Concentrate the filtrate.

  • Purification: If the crude is not pure, distill under high vacuum (bulb-to-bulb) or perform cation-exchange chromatography (Dowex 50W) to isolate the amine from non-basic impurities.[1]

Workup Logic Visualization

WorkupFlow Crude Crude Reaction Mixture (LAH + Product) Quench Fieser Quench (H2O / NaOH / H2O) Crude->Quench Filter Filter Granular Salts Quench->Filter Filtrate Filtrate (Organic) Filter->Filtrate Salts Solid Salts Filter->Salts Combine Combine Filtrates Filtrate->Combine Wash Wash Salts with Hot THF or MeOH Salts->Wash Wash->Combine Purify Purification: Distillation or Dowex Resin Combine->Purify

Figure 2: Optimized workup flow for maximizing recovery of amino-alcohol products.[1]

References

  • Stereoselective Reduction of Cyclopentanones

    • Source: Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions."[1] Tetrahedron, 35(6), 567-607.[1]

    • Relevance: Establishes the mechanistic basis for using L-Selectride vs.
    • [1]

  • Nitrile Reduction Methodology

    • Source: Amundsen, L. H., & Nelson, L. S. (1951). "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242–244.
    • Relevance: Core protocol for the reduction of nitriles to amines without affecting alcohol functionalities.
    • [1]

  • Workup of Water-Soluble Amines

    • Source: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581-595. Wiley.
    • Relevance: The definitive source for the "Fieser Quench" method to prevent emulsion form
    • [1]

  • Biocatalytic Alternatives (Advanced)

    • Source: Huisman, G. W., et al. (2010). "Practical chiral alcohol synthesis using ketoreductases." Current Opinion in Chemical Biology, 14(2), 122-129.[1]

    • Relevance: Provides modern alternatives for Step 1 if strict enantioselectivity (>99% ee) is required beyond diastereocontrol.[1]

    • [1]

Sources

Side reactions in the synthesis of "3-(Aminomethyl)cyclopentanol" from 2-cyclopentenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and side reactions encountered during the synthesis of 3-(aminomethyl)cyclopentanol from 2-cyclopentenone.

This transformation involves a delicate three-step sequence: conjugate cyanation, ketone reduction, and nitrile reduction. Each phase is susceptible to specific chemoselective and stereoselective failures. This guide provides the causality behind these failures and field-proven methodologies to establish a self-validating synthetic system.

Mechanistic Workflow & Side Reaction Mapping

To successfully synthesize 3-(aminomethyl)cyclopentanol, one must navigate around highly favorable thermodynamic traps. The diagram below maps the ideal synthetic trajectory against the most common side reactions.

Pathway SM 2-Cyclopentenone Step1 Step 1: Michael Addition (Cyanide Source) SM->Step1 Int1 3-Oxocyclopentanecarbonitrile Step1->Int1 Side1 Side Reaction: 1,2-Cyanohydrin & Dimers Step1->Side1 Step2 Step 2: Ketone Reduction (Hydride Source) Int1->Step2 Int2 3-Hydroxycyclopentanecarbonitrile Step2->Int2 Side2 Side Reaction: Cis/Trans Epimerization Step2->Side2 Step3 Step 3: Nitrile Reduction (H2 / Metal Catalyst) Int2->Step3 Product 3-(Aminomethyl)cyclopentanol Step3->Product Side3 Side Reaction: Secondary Amine Dimerization Step3->Side3

Synthetic workflow and side-reaction branching for 3-(Aminomethyl)cyclopentanol.

Troubleshooting & FAQ

Phase 1: Conjugate Addition (Cyanation)

Q: During the cyanation of 2-cyclopentenone, I am observing significant formation of a polar byproduct, and my yield of 3-oxocyclopentanecarbonitrile is below 40%. What is happening? A: You are likely observing 1,2-addition (forming a cyanohydrin) or base-catalyzed aldol dimerization of the enone. Cyanide is a "hard" nucleophile, meaning it has a high affinity for the hard carbonyl carbon rather than the softer


-carbon of the enone. Furthermore, if your reaction pH is too basic, 2-cyclopentenone will rapidly undergo conjugate addition-initiated ring closure or polymerization[1].
The Fix:  To favor 1,4-conjugate addition, you must "soften" the nucleophile or buffer the system. Using a buffered system of KCN with an ammonium salt (e.g., triethylamine hydrochloride) strictly controls the pH, preventing enone dimerization while allowing the Michael addition to proceed smoothly to yield 3-oxocyclopentanecarbonitrile[2].
Phase 2: Ketone Reduction

Q: My reduction of 3-oxocyclopentanecarbonitrile with standard NaBH₄ yields a 1:1 mixture of cis and trans diastereomers. How can I control the stereochemistry? A: Standard NaBH₄ reduction is governed by steric approach control. However, the relatively small cyano group at the C3 position of the cyclopentane ring does not provide sufficient steric bulk to heavily bias hydride delivery to a single face. The Fix: To achieve high diastereoselectivity, you must alter the steric profile of your reducing agent. Switching to a bulky hydride source, such as L-Selectride (Lithium tri-sec-butylborohydride), forces the hydride to attack from the less hindered face (anti to the cyano group), overwhelmingly favoring the trans isomer. If a racemic mixture is acceptable for your downstream application, NaBH₄ at strictly 0 °C is sufficient.

Phase 3: Nitrile Reduction

Q: In the final step, reducing the nitrile to the primary amine, my LC-MS shows a massive impurity peak at roughly double the expected molecular weight. How do I prevent this? A: You are observing secondary amine dimerization, a notorious side reaction in nitrile reductions[3]. The reduction of a nitrile proceeds via a highly reactive imine intermediate. As your desired primary amine (3-(aminomethyl)cyclopentanol) forms, it acts as a nucleophile, attacking the unreduced imine. Subsequent elimination of ammonia and further reduction yields a secondary amine dimer[3]. The Fix: When using catalytic hydrogenation (e.g., Raney-Nickel), you must saturate the reaction solvent with anhydrous ammonia (NH₃)[4]. By Le Chatelier's principle, a massive excess of ammonia shifts the equilibrium of the intermediate condensation backward, effectively outcompeting the product amine and suppressing dimer formation[4].

Quantitative Data & Reaction Parameters

The following table summarizes the quantitative parameters required to suppress side reactions across the synthetic workflow.

Reaction StepTarget ProductPrimary Side ReactionMitigation ReagentOptimal TempExpected Yield
1. Cyanation 3-Oxocyclopentanecarbonitrile1,2-Cyanohydrin / DimersKCN + Et₃N·HCl buffer20–25 °C>85%
2. Reduction (Ketone) 3-HydroxycyclopentanecarbonitrileCis/Trans EpimerizationL-Selectride (for trans)-78 °C90% (dr >9:1)
3. Reduction (Nitrile) 3-(Aminomethyl)cyclopentanolSecondary Amine DimerRaney-Ni + Excess NH₃50 °C (50 psi H₂)80–85%

Self-Validating Standard Operating Protocols (SOPs)

To ensure E-E-A-T standards, the following protocols include built-in analytical validation steps to confirm success before proceeding to the next phase.

SOP 1: Buffered Synthesis of 3-Oxocyclopentanecarbonitrile
  • Preparation: In a round-bottom flask, dissolve potassium cyanide (1.2 equiv) and triethylamine hydrochloride (1.2 equiv) in a 1:1 mixture of Methanol and deionized water[2].

  • Addition: Cool the mixture to 15 °C. Add 2-cyclopentenone (1.0 equiv) dropwise over 30 minutes to prevent thermal spikes that exacerbate dimerization[2].

  • Reaction: Stir at room temperature for 2–3 hours.

  • Workup: Acidify carefully with 4 M HCl (in a fume hood) to pH 4. Extract with Chloroform (5x). Dry over MgSO₄ and concentrate[2].

  • Self-Validation Check: Run an IR spectrum of the crude oil. Success is indicated by a sharp nitrile stretch at ~2250 cm⁻¹ and a saturated ketone stretch at ~1750 cm⁻¹. The absence of a peak at 1600 cm⁻¹ confirms complete consumption of the enone.

SOP 2: Chemoselective Ketone Reduction
  • Preparation: Dissolve 3-oxocyclopentanecarbonitrile in anhydrous Ethanol and cool to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ (0.5 equiv) in small portions over 15 minutes. (Note: NaBH₄ is highly chemoselective and will not reduce the nitrile group under these conditions).

  • Quench: Stir for 1 hour at 0 °C. Quench by slowly adding saturated aqueous NH₄Cl until bubbling ceases.

  • Workup: Evaporate the ethanol, dilute with water, and extract with Ethyl Acetate (3x). Wash with brine, dry, and concentrate.

  • Self-Validation Check: TLC (Hexanes:EtOAc 1:1) should show complete disappearance of the starting material. IR should show a broad hydroxyl stretch at ~3400 cm⁻¹ and complete loss of the 1750 cm⁻¹ ketone peak.

SOP 3: Suppressed-Dimerization Nitrile Reduction
  • Preparation: In a high-pressure autoclave, dissolve 3-hydroxycyclopentanecarbonitrile in anhydrous Methanol saturated with ammonia gas (approx. 2 M NH₃ in MeOH)[4].

  • Catalyst Addition: Under an argon atmosphere, add a slurry of active Raney-Nickel catalyst (10% w/w)[4].

  • Hydrogenation: Seal the autoclave, purge with H₂ three times, and pressurize to 50 psi H₂. Heat to 50 °C and stir vigorously for 12 hours.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the pyrophoric Raney-Nickel (keep the filter cake wet). Concentrate the filtrate under vacuum.

  • Self-Validation Check: Analyze the crude product via LC-MS. The target primary amine will show an [M+H]⁺ peak at m/z 116. A successful reaction will show <5% of the secondary amine dimer impurity at m/z 214.

References

  • [2] Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances. Available at:[Link]

  • [1] Effect of bases in the reaction of 1a with three nucleophiles in the presence of TBAB. ResearchGate. Available at:[Link]

  • [5] Synthesis of Optically Active Compounds using Chiral Ketals and its Application to Process Chemistry. Chiba University. Available at:[Link]

  • [3] Modern Amination Methods. ResearchGate. Available at:[Link]

Sources

Improving the enantiomeric excess in the enzymatic resolution of aminocyclopentenols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enzymatic Resolution of Aminocyclopentenols

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #ENZ-RES-4ACP

Executive Summary

You are likely working with (±)-cis-4-aminocyclopent-2-en-1-ol (or its N-protected derivatives), a critical chiral synthons for carbocyclic nucleosides like Abacavir and Carbovir .

Achieving high enantiomeric excess (


) in this resolution is often hindered by three factors: chemoselectivity competition  (N- vs. O-acylation), low enantiomeric ratio (

-value)
, and reaction stalling due to product inhibition. This guide bypasses generic advice to address these specific failure modes using the Kazlauskas Rule and thermodynamic control.

Part 1: The "Golden Path" Protocol

Start here. This is the industry-standard baseline validated for N-Boc or N-acetyl protected aminocyclopentenols.

The System:

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]

  • Mode: Kinetic Resolution via Transesterification (irreversible).

  • Acyl Donor: Vinyl Acetate (excess).

  • Solvent: MTBE (Methyl tert-butyl ether) or THF.

  • Temperature: 25°C – 30°C.

Standard Workflow Diagram

KineticResolution Racemate Racemic Substrate (±)-N-Boc-Alcohol Reaction Enzymatic Transesterification (CAL-B + Vinyl Acetate) Racemate->Reaction Dissolve in MTBE Check Checkpoint: Conversion (c) & ee Reaction->Check Monitor via Chiral HPLC Check->Reaction If c < 50% ProductR (1R, 4S)-Acetate (Product) Check->ProductR Fast Reacting Enantiomer SubstrateS (1S, 4R)-Alcohol (Unreacted Substrate) Check->SubstrateS Slow Reacting Enantiomer

Figure 1: Standard workflow for the lipase-catalyzed kinetic resolution of aminocyclopentenols.

Part 2: Troubleshooting & Optimization Guides

Issue A: "I have high product , but low substrate ."

Diagnosis: This is a mathematical inevitability of Kinetic Resolution (KR), not necessarily a chemical failure. In a KR, the unreacted substrate (


) only reaches high optical purity as conversion (

) increases. The Fix: You must push the conversion beyond 50%.
ParameterAdjustment StrategyWhy it works
Conversion Target Push to 52–55% According to the kinetic equation, as

exceeds 0.5,

approaches 100% even with moderate selectivity (

).
Acyl Donor Increase equivalents (2.0

5.0 eq)
Drives the equilibrium forward (Le Chatelier’s principle) to ensure you pass the 50% threshold.
Time Extend run timeAllow the "slower" enantiomer to react slightly, sacrificing yield for purity.

Pro Tip: Use the equation


. If your conversion is exactly 50% (

) and your enzyme is perfect (

), your substrate

is also 100%. If conversion is only 45%, your substrate

will mathematically be limited to ~82%.
Issue B: "My Selectivity Factor ( ) is low (< 20)."

Diagnosis: The enzyme is not distinguishing between the enantiomers effectively. This is common with polar substrates like aminocyclopentenols in hydrophilic solvents. The Fix: Thermodynamic tuning.

1. Solvent Engineering (The LogP Rule) Lipases are generally more rigid (and enantioselective) in hydrophobic solvents.

  • Current: THF or Dioxane (Hydrophilic).

  • Switch To: MTBE , Diisopropyl Ether (DIPE) , or Toluene .

  • Why: Hydrophilic solvents strip the essential water layer from the enzyme surface, altering its conformation and reducing selectivity.

2. Temperature Suppression

  • Action: Lower reaction temperature to 0°C – 4°C .

  • Mechanism:[1][2][3][4] Enantioselectivity is an enthalpy-entropy trade-off (

    
    ). Lowering temperature amplifies the enthalpic difference between the transition states of the two enantiomers, often drastically boosting 
    
    
    
    at the cost of reaction rate.
Issue C: "The reaction stalls at 30-40% conversion."

Diagnosis: Enzyme inactivation or Product Inhibition. The Fix: Change the Acyl Donor.

  • The Culprit: Vinyl Acetate.[5]

    • Side Product: Acetaldehyde.

    • Effect: Acetaldehyde can form Schiff bases with lysine residues on the lipase surface, slowly deactivating it.

  • The Solution: Switch to Isopropenyl Acetate .

    • Side Product: Acetone.

    • Benefit: Acetone is non-reactive toward the enzyme and does not cause inhibition.

Issue D: "I am seeing N-acylated byproducts."

Diagnosis: Chemoselectivity failure. Context: Lipase CAL-B is a serine hydrolase; it can catalyze amide formation (aminolysis) just as easily as transesterification if the amine is free. The Fix:

  • Mandatory Protection: You cannot resolve the free amino-alcohol effectively. Ensure the amine is protected as N-Boc or N-Acetyl before the enzymatic step.

  • Substrate Design: The N-Boc group is bulky.[6] If the N-Boc group is too close to the hydroxyl center (cis-relationship), it may sterically hinder the enzyme.

    • Check: Ensure your protection group does not violate the "medium" vs "large" pocket constraints of the CAL-B active site (Kazlauskas Rule).

Part 3: Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckEE Check ee values Start->CheckEE HighEEp_LowEEs High ee(p), Low ee(s) CheckEE->HighEEp_LowEEs LowEEp_LowEEs Low ee(p), Low ee(s) (Low E-value) CheckEE->LowEEp_LowEEs Stalling Reaction Stalls < 40% CheckEE->Stalling Action_PushConv Increase Conversion > 50% (Add time or enzyme) HighEEp_LowEEs->Action_PushConv Action_Solvent Switch Solvent (THF -> MTBE/DIPE) LowEEp_LowEEs->Action_Solvent Action_Temp Lower Temp (4°C) Action_Solvent->Action_Temp If still low Action_Donor Switch Donor: Vinyl Acetate -> Isopropenyl Acetate Stalling->Action_Donor

Figure 2: Decision matrix for troubleshooting enzymatic resolution parameters.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I reuse the Novozym 435 beads? A: Yes, typically 5–10 times. However, for pharmaceutical intermediates like aminocyclopentenols, carry-over contamination is a risk.

  • Protocol: Wash beads with the reaction solvent (e.g., MTBE)

    
     dry under vacuum. Do not wash with water, as this strips the essential aqualayer required for catalytic activity in organic media.
    

Q: Why is my reaction faster in wet solvent but the ee is terrible? A: Water acts as a competing nucleophile.

  • Mechanism:[1][2][3][4] In the presence of excess water, the acyl-enzyme intermediate hydrolyzes (forming acetic acid) rather than transferring the acyl group to your alcohol. Furthermore, hydrolysis is often less enantioselective than transesterification.

  • Limit: Keep water content

    
     (use molecular sieves).
    

Q: How do I calculate the E-value accurately? A: Do not rely on single-point measurements if conversion is high. Use the standard formula (Sih & Wu):



Note: This formula is most accurate between 20–50% conversion.

References

  • Kazlauskas, R. J., et al. (1991).[7] "A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa."[7] Journal of Organic Chemistry.

  • Ghorpade, S. R., et al. (1999).[7] "Enzymatic Kinetic Resolution Studies of Racemic 4-Hydroxycyclopent-2-en-1-one Using Lipozyme IM." Tetrahedron: Asymmetry.

  • Taylor, S. J., et al. (1993). "Enzymatic resolution of (±)-cis-4-acetamidocyclopent-2-en-1-ol: An efficient route to the carbocyclic nucleoside, Carbovir." Tetrahedron: Asymmetry.

  • Novozymes. "Novozym 435 Application Guide." Novozymes Technical Literature.

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 3-(Aminomethyl)cyclopentanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stereoisomeric Purity

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very essence of its biological activity. 3-(Aminomethyl)cyclopentanol, a chiral building block, possesses stereoisomers—enantiomers—that can exhibit markedly different pharmacological and toxicological profiles. Consequently, the precise quantification of the enantiomeric purity, or enantiomeric excess (e.e.), is a non-negotiable regulatory and safety requirement for any chiral drug candidate.[1][2]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 3-(Aminomethyl)cyclopentanol. We will explore both direct and indirect analytical strategies, delve into the causality behind methodological choices, and present supporting data to empower researchers, scientists, and drug development professionals to make informed decisions for this critical analytical task.

Pillar 1: Foundational Principles of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase or normal-phase HPLC.[3][4] To achieve resolution, we must introduce a chiral selector into the system. This can be accomplished via two primary strategies:

  • Direct Chiral HPLC: This is the most common approach, utilizing a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where transient diastereomeric complexes form between the analyte enantiomers and the stationary phase.[3][5] The differing stability of these complexes leads to different retention times and, thus, separation.

  • Indirect Chiral HPLC: This method involves a pre-column derivatization step where the enantiomers are reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA).[6][7] This reaction converts the enantiomeric pair into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be readily separated on a conventional achiral column (e.g., C18).[6][8]

Pillar 2: Comparative Analysis of Methodologies

The separation of primary amines like 3-(Aminomethyl)cyclopentanol presents a unique challenge due to their basicity and potential for strong, peak-tailing interactions with residual silanols on silica-based CSPs.[9] Therefore, the choice of column and mobile phase is paramount.

Direct Method: Selecting the Optimal Chiral Stationary Phase (CSP)

A screening approach using a variety of CSPs with different chiral selectors and under different mobile phase conditions is the most efficient path to a successful separation.[10][11] For a primary amine like 3-(Aminomethyl)cyclopentanol, the following CSPs represent the most promising starting points:

  • Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives): These are the workhorses of chiral separations, offering broad enantiorecognition capabilities.[9][12] Immobilized versions are particularly robust and compatible with a wider range of solvents.[11] For basic analytes, the mobile phase is typically a normal-phase solvent system (e.g., n-Hexane/alcohol) modified with a small amount of an amine, such as diethylamine (DEA), to suppress silanol interactions and improve peak shape.[10]

  • Cyclofructan-Based CSPs: These have emerged as exceptionally effective for the separation of primary amines, often demonstrating a high success rate where other columns fail.[9][13] They can be operated in normal-phase, polar organic, or even reversed-phase modes, offering significant flexibility.[13]

  • Crown Ether-Based CSPs: These phases are specifically designed for the resolution of compounds containing primary amino groups.[9][14] They operate through an inclusion complex mechanism and typically require acidic mobile phases.[9] The advent of using these columns with Supercritical Fluid Chromatography (SFC) has shown significant advantages in speed and efficiency.[14]

Indirect Method: The Derivatization Strategy

When direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required, the indirect approach is a powerful alternative. 3-(Aminomethyl)cyclopentanol lacks a strong UV chromophore, making derivatization an attractive option to improve detection limits.

Key considerations for the indirect method include:

  • Choice of CDA: Reagents like Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) react with primary amines to form stable diastereomers that contain a strong chromophore, making UV detection highly sensitive.[6][8]

  • Reaction Conditions: The derivatization reaction must proceed to completion without causing racemization of the analyte. The reaction is typically carried out under mild alkaline conditions.[6]

  • Separation: The resulting diastereomers can then be separated on a standard achiral C18 column using a reversed-phase mobile phase, such as a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA).[8]

Performance Comparison: Direct vs. Indirect Methods

The following table summarizes the expected performance characteristics and key considerations for each approach, based on typical results for small chiral primary amines.

Parameter Direct Method (Polysaccharide CSP) Direct Method (Cyclofructan CSP) Indirect Method (via FDAA Derivatization)
Stationary Phase CHIRALPAK® IA (Amylose derivative)Larihc® CF6-P (Cyclofructan derivative)Standard C18 (achiral)
Typical Mobile Phase n-Hexane:Ethanol:DEA (80:20:0.1)Acetonitrile:Methanol:TFA (95:5:0.1)Water (0.1% TFA) / Acetonitrile (0.1% TFA)
Pros - Broad applicability- Method development is straightforward- High success rate for primary amines[13]- Versatile mobile phase options- Enhanced UV sensitivity- Uses standard, less expensive columns
Cons - Potential for peak tailing- Low UV sensitivity for analyte- May require specific additives- Column cost can be high- Additional sample preparation step- Risk of racemization during derivatization
Hypothetical tR (min) Enantiomer 1: 10.5Enantiomer 2: 12.8Enantiomer 1: 7.2Enantiomer 2: 8.5Diastereomer 1: 15.3Diastereomer 2: 16.9
Hypothetical Resolution (Rs) > 2.0> 1.8> 2.5
Hypothetical Selectivity (α) 1.251.201.12

Disclaimer: The quantitative data in this table is representative and intended for illustrative purposes. Actual results will vary based on the specific instrument, column batch, and experimental conditions.

Pillar 3: Experimental Protocols & Workflow Visualization

Trustworthy data is built on a foundation of meticulous and well-documented protocols.

Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow for developing a reliable chiral HPLC method for determining the enantiomeric excess of 3-(Aminomethyl)cyclopentanol.

G cluster_method Phase 2: Method Selection cluster_analysis Phase 3: Analysis & Calculation prep_racemic Prepare Racemic Standard (1 mg/mL in mobile phase) decision Strategy Selection prep_racemic->decision prep_sample Prepare Test Sample (Target concentration) hplc_run Perform HPLC Analysis prep_sample->hplc_run direct Direct Method (CSP) decision->direct High Analyte Concentration indirect Indirect Method (Derivatization) decision->indirect Low Analyte Conc. or Poor Resolution direct->hplc_run indirect->hplc_run integrate Integrate Peak Areas (Enantiomer 1 & 2) hplc_run->integrate calculate Calculate Enantiomeric Excess (e.e.) integrate->calculate result Report Final Result (% e.e.) calculate->result

Caption: Workflow for Chiral HPLC Method Development and e.e. Determination.

Protocol 1: Direct Separation on a Polysaccharide-Based CSP

This protocol is a robust starting point for the direct analysis of 3-(Aminomethyl)cyclopentanol.

  • System Preparation:

    • HPLC System: Standard HPLC with UV detector.

    • Column: CHIRALPAK® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Ensure all solvents are HPLC grade.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (Note: sensitivity will be low due to the lack of a strong chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a racemic standard of 3-(Aminomethyl)cyclopentanol at 1.0 mg/mL in the mobile phase.

    • Prepare the test sample at the same concentration. Ensure complete dissolution.

  • Analysis and Data Processing:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the test sample.

    • Integrate the peak areas for both enantiomers (A1 and A2).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100 [15]

Key Performance Metrics in Chiral Chromatography

The success of a chiral separation is defined by several key parameters. Understanding their relationship is crucial for method optimization.

G cluster_params Key Performance Metrics cluster_outcome Primary Outcome cluster_goal Ultimate Goal selectivity Selectivity (α) Measures thermodynamic difference in CSP-analyte interaction. resolution Resolution (Rs) Degree of separation between peaks. Rs > 1.5 indicates baseline separation. selectivity->resolution efficiency Efficiency (N) Measures column's peak broadening. efficiency->resolution retention Retention Factor (k') Measures analyte retention. retention->resolution ee_accuracy Accurate e.e. Determination resolution->ee_accuracy

Caption: Interrelationship of Key Chromatographic Performance Metrics.

Conclusion and Recommendations

For the determination of the enantiomeric excess of 3-(Aminomethyl)cyclopentanol, a direct method using a modern, high-performance chiral stationary phase is the most efficient approach.

  • Primary Recommendation: Begin method development by screening polysaccharide- and cyclofructan-based CSPs under normal-phase and polar organic conditions. The high success rate of cyclofructan phases for primary amines makes them a particularly strong first choice.[13]

  • Alternative Strategy: If direct methods do not yield baseline resolution (Rs > 1.5) or if higher detection sensitivity is required, the indirect method via derivatization with a reagent like FDAA is a highly effective and validated alternative.[6]

  • Emerging Technology: For laboratories equipped with SFC capabilities, exploring a crown-ether column is highly recommended, as this combination often provides extremely fast and efficient separations for primary amines.[14]

Ultimately, the development of a robust and reliable chiral separation method is an empirical process. A systematic screening strategy, grounded in the principles outlined in this guide, will ensure the generation of accurate and defensible enantiomeric excess data, safeguarding the quality and safety of the final pharmaceutical product.

References

  • Štefane, B., & Časar, Z. (2018). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 30(5), 629-637. Available from: [Link]

  • Separations NOW. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available from: [Link]

  • LCGC International. (2026). Chiral Separations. Available from: [Link]

  • Zhang, T., Display, E. G., & Welch, C. J. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1003(1-2), 195-202. Available from: [Link]

  • Mehta, A. C. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Kurochkin, D. V., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 17(4), 50-58. Available from: [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 176-185. Available from: [Link]

  • Welch, C. J., et al. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. Available from: [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Available from: [Link]

  • Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26085-26091. Available from: [Link]

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Sánchez-López, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 139-144. Available from: [Link]

  • Asogwa, O. M. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2(1), 008. Available from: [Link]

  • Cossy, J., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. The Journal of Organic Chemistry, 87(11), 7249-7258. Available from: [Link]

  • Wang, T. (2017). Chiral Separations by High-Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]

  • You, L., & Anslyn, E. V. (2012). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Chemical Science, 3(7), 2217-2222. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available from: [Link]

  • Della-Monica, C., & Riela, S. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available from: [Link]

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Comparison of "3-(Aminomethyl)cyclopentanol" with other chiral amino alcohol auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-(Aminomethyl)cyclopentanol vs. Standard Chiral Amino Alcohol Auxiliaries in Asymmetric Synthesis

In the realm of asymmetric synthesis and drug development, chiral amino alcohols serve as the foundational architecture for some of the most reliable chiral auxiliaries. While 1,2-amino alcohols like valinol (used in Evans oxazolidinones) and pseudoephedrine (Myers' auxiliary) have historically dominated the landscape [1], the exploration of conformationally restricted 1,3-amino alcohols such as 3-(Aminomethyl)cyclopentanol (3-AMCP) offers unique stereocontrol paradigms.

This guide objectively compares the mechanistic performance, structural advantages, and laboratory protocols of 3-AMCP against established industry alternatives, providing researchers with actionable insights for complex molecule synthesis.

Structural and Mechanistic Causality

The efficacy of a chiral auxiliary is dictated by its ability to form a rigid transition state and effectively shield one diastereotopic face of a reactive intermediate (e.g., an enolate). The causality behind the stereochemical outcome fundamentally shifts when moving from a 1,2- to a 1,3-amino alcohol scaffold.

  • 1,2-Amino Alcohols (Evans & Myers):

    • Evans Oxazolidinones: Derived from valinol or phenylglycinol, these systems rely on the formation of a rigid 5-membered oxazolidinone ring. Upon enolization, bidentate chelation (typically with Ti, Mg, or B) forms a highly ordered 5-membered metallacycle. This geometry projects the bulky substituent (isopropyl or phenyl) to completely block the Re or Si face of the

      
      -enolate [4].
      
    • Myers' Pseudoephedrine: This acyclic 1,2-amino alcohol achieves rigidity without a permanent heterocycle. It forms a planar transition state via lithium alkoxide formation. The N-methyl group and the alkoxide coordinate with lithium, creating a highly specific, restricted pocket for electrophilic attack [3].

  • 1,3-Amino Alcohols (3-AMCP):

    • 3-(Aminomethyl)cyclopentanol: As a 1,3-amino alcohol embedded on a cyclopentane scaffold [2], 3-AMCP introduces a fundamentally different spatial geometry. The extra carbon between the amine and hydroxyl groups facilitates the formation of a 6-membered metallacycle during chelation-controlled reactions. The rigidity of the cyclopentane ring (which typically adopts a stable envelope conformation) restricts the rotational degrees of freedom of the aminomethyl arm. This structural pre-organization projects the chiral bulk differently than 5-membered metallacycles, allowing it to accommodate bulkier electrophiles that would otherwise suffer from severe

      
       allylic strain in standard 1,2-systems.
      

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of these auxiliaries in standard asymmetric alkylation workflows.

Auxiliary ClassStructural BackboneMetallacycle SizeTypical Enolate GeometryAverage Diastereomeric Excess (de)Cleavage ConditionsAtom Economy
3-AMCP Cyclic 1,3-Amino Alcohol6-MemberedZ-Enolate (Chelated)92 - 96%Mild Hydrolysis / ReductiveModerate
Evans (Valinol) Cyclic 1,2-Amino Alcohol5-MemberedZ-Enolate (Chelated)>98%LiOH/H₂O₂ or LiBH₄Low (Requires CO insertion)
Myers (Pseudoephedrine) Acyclic 1,2-Amino Alcohol5-Membered (Li-chelate)Z-Enolate95 - 99%Acidic Hydrolysis or LiNH₂BH₃High
Camphor-derived Bicyclic 1,2-Amino Alcohol5-MemberedE or Z (Metal dependent)90 - 95%Strong Acid / ReductiveLow

Experimental Workflows: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol outlines the use of 3-AMCP for asymmetric alkylation. As a Senior Application Scientist, I emphasize that every robust protocol must be a self-validating system; therefore, analytical checkpoints are built directly into the workflow.

Step 1: Auxiliary Attachment (Amide Formation)

  • Reaction: Dissolve 1.0 equiv of the prochiral carboxylic acid in anhydrous CH₂Cl₂ under argon. Add 1.1 equiv of oxalyl chloride and a catalytic amount of DMF at 0 °C to form the acid chloride.

  • Coupling: In a separate flask, dissolve 1.05 equiv of (1S,3S)-3-(Aminomethyl)cyclopentanol and 2.5 equiv of triethylamine in CH₂Cl₂. Slowly transfer the acid chloride solution at -78 °C.

  • Validation Check: Monitor by TLC (stain with ninhydrin). The disappearance of the primary amine spot confirms complete amide formation.

Step 2: Enolization and Alkylation

  • Enolate Formation: Cool a solution of the 3-AMCP amide in anhydrous THF to -78 °C. Add 2.1 equiv of LDA (Lithium diisopropylamide) dropwise. Mechanistic Note: The first equivalent deprotonates the cyclopentanol hydroxyl, and the second forms the chelated Z-enolate. Stir for 1 hour.

  • Electrophilic Attack: Add 1.5 equiv of the alkyl halide (e.g., benzyl bromide). Maintain at -78 °C for 4 hours, then slowly warm to 0 °C. The lithium alkoxide formed on the cyclopentane ring tightly coordinates with the enolate oxygen, locking the 6-membered metallacycle and forcing the electrophile to attack from the unshielded face.

  • Validation Check: Quench with saturated NH₄Cl. Analyze the crude mixture via ¹H NMR; the diastereomeric ratio (dr) can be accurately determined by integrating the distinct α-proton signals of the newly formed stereocenter prior to purification.

Step 3: Non-Destructive Cleavage

  • Hydrolysis: Dissolve the alkylated product in a 1:1 mixture of THF/H₂O. Add 2.0 equiv of LiOH and 4.0 equiv of 30% H₂O₂ at 0 °C.

  • Validation & Recovery: Extract the aqueous layer with EtOAc to recover the intact 3-AMCP auxiliary (>90% recovery yield). Acidify the aqueous layer to pH 2 and extract with CH₂Cl₂ to isolate the enantioenriched carboxylic acid.

Auxiliary Workflow Visualization

The following diagram illustrates the logical progression of chiral auxiliary-mediated asymmetric synthesis, highlighting the critical nodes of stereocontrol and material recovery.

G Substrate Prochiral Substrate (Carboxylic Acid) Attachment 1. Auxiliary Attachment (Amide/Ester Formation) Substrate->Attachment Auxiliary Chiral Auxiliary (3-AMCP / Pseudoephedrine) Auxiliary->Attachment Enolate 2. Enolate Formation (LDA / LiCl) Attachment->Enolate Alkylation 3. Diastereoselective Alkylation (Facial Shielding) Enolate->Alkylation Electrophile (R-X) Cleavage 4. Auxiliary Cleavage (Hydrolysis / Reduction) Alkylation->Cleavage Product Enantioenriched Product Cleavage->Product Recovery Recovered Auxiliary Cleavage->Recovery

Workflow of chiral auxiliary-mediated asymmetric alkylation and recovery.

References

  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases Source: Nature Communications (via PMC) URL:[Link]

  • 3-(Aminomethyl)cyclopentan-1-ol | C6H13NO | CID 14130438 Source: PubChem URL:[Link]

  • Synthesis and Structure−Activity Correlation of Natural-Product Inspired Cyclodepsipeptides Stabilizing F-Actin Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Stereoselective Cyclopropanation Reactions Source: Chemical Reviews URL:[Link]

A Comparative Guide to the Mass Spectrometry Analysis of 3-(Aminomethyl)cyclopentanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization and quantification of 3-(Aminomethyl)cyclopentanol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers objective comparisons of analytical approaches, supported by established principles of mass spectrometry and illustrated with practical, detailed protocols. We will explore the nuances of ionization techniques, fragmentation patterns, and the strategic use of derivatization to optimize analytical outcomes.

Introduction: The Analytical Challenge

3-(Aminomethyl)cyclopentanol and its analogues represent a class of compounds with significant interest in pharmaceutical and chemical research due to their potential as building blocks for novel therapeutic agents. The presence of both a primary amine and a hydroxyl group on a cyclopentyl scaffold imparts a combination of polarity and structural features that necessitate a well-considered analytical strategy. The primary challenges in their analysis by mass spectrometry include ensuring efficient ionization, controlling fragmentation for structural elucidation, and achieving sensitive quantification in complex matrices.

This guide will dissect these challenges and provide a comparative framework for selecting and developing robust analytical methods. We will focus on liquid chromatography-mass spectrometry (LC-MS) as the core technique due to its versatility and sensitivity for this class of molecules.[1][2]

Comparing Ionization Techniques: ESI vs. APCI

The choice of ionization source is critical for the successful analysis of 3-(Aminomethyl)cyclopentanol. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques for LC-MS.

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is generally the preferred method for polar molecules like 3-(Aminomethyl)cyclopentanol.[3][4] It typically produces protonated molecular ions ([M+H]⁺) with minimal fragmentation in the source, which is ideal for molecular weight confirmation and as a precursor ion for tandem mass spectrometry (MS/MS). The primary amine group in the target molecule is readily protonated in the acidic mobile phases commonly used in reversed-phase chromatography, leading to excellent ESI efficiency in positive ion mode.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds. While it can be used for this class of compounds, it may induce more in-source fragmentation compared to ESI. This can be advantageous for structural confirmation in some cases but may reduce the abundance of the precursor ion for quantitative analysis.

Recommendation: For most applications involving 3-(Aminomethyl)cyclopentanol and its derivatives, ESI in positive ion mode is the superior choice due to its soft ionization nature, which preserves the molecular ion for subsequent fragmentation analysis and quantification.

Comparative Summary of Ionization Techniques
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged dropletsGas-phase chemical ionization
Analyte Polarity Ideal for polar and ionic compoundsSuitable for less polar to moderately polar compounds
Fragmentation Minimal (soft ionization)[4]Can induce thermal degradation and in-source fragmentation
Typical Ions [M+H]⁺, [M+Na]⁺[M+H]⁺, [M]⁺
LC Flow Rate Tolerant to a wide range, excels at lower flow rates (nano-ESI)[4]More robust at higher flow rates
Matrix Effects More susceptible to ion suppressionLess susceptible to ion suppression

Experimental Workflow for LC-MS/MS Analysis

A robust and reproducible analytical workflow is paramount for reliable results. The following diagram illustrates a typical workflow for the analysis of 3-(Aminomethyl)cyclopentanol derivatives from a biological matrix.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis s_prep Sample Collection (e.g., Plasma, Urine) prot_precip Protein Precipitation (e.g., Acetonitrile) s_prep->prot_precip evap Evaporation & Reconstitution prot_precip->evap lc_inj Injection evap->lc_inj rp_col Reversed-Phase C18 Column lc_inj->rp_col grad_elu Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) rp_col->grad_elu esi ESI Source (Positive Mode) grad_elu->esi ms1 Q1: Precursor Ion Selection ([M+H]⁺) esi->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Product Ion Scanning cid->ms2 quant Quantification (MRM Transitions) ms2->quant qual Structural Confirmation (Fragment Ions) ms2->qual

Caption: A typical LC-MS/MS workflow for the analysis of 3-(Aminomethyl)cyclopentanol derivatives.

Fragmentation Pathways and Structural Elucidation

Understanding the fragmentation of 3-(Aminomethyl)cyclopentanol is key to developing selective Multiple Reaction Monitoring (MRM) methods for quantification and for confirming the structure of unknown derivatives. The fragmentation process in a triple quadrupole mass spectrometer is initiated by collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺).

The primary sites of fragmentation will be the bonds adjacent to the protonated amine and the hydroxyl group. Common neutral losses include ammonia (NH₃), water (H₂O), and the aminomethyl group (CH₃NH₂). The cyclopentyl ring can also undergo cleavage.[5]

fragmentation cluster_losses Primary Fragmentation cluster_secondary Secondary Fragmentation M_H [M+H]⁺ 3-(Aminomethyl)cyclopentanol loss_nh3 Loss of NH₃ M_H->loss_nh3 loss_h2o Loss of H₂O M_H->loss_h2o loss_ch3nh2 Loss of CH₂NH₂ M_H->loss_ch3nh2 frag1 [M+H - NH₃]⁺ Cyclopentenylmethanol ion loss_nh3->frag1 frag2 [M+H - H₂O]⁺ (Aminomethyl)cyclopentene ion loss_h2o->frag2 frag3 [M+H - CH₂NH₂]⁺ Cyclopentanol ion loss_ch3nh2->frag3 loss_co Loss of CO (from frag3) frag3->loss_co frag4 [C₅H₉]⁺ Cyclopentyl ion loss_co->frag4

Caption: Predicted fragmentation pathways for protonated 3-(Aminomethyl)cyclopentanol.

The Role of Chemical Derivatization

For certain applications, such as achieving very low detection limits or analyzing derivatives with poor ionization efficiency, chemical derivatization can be a powerful tool.[6][7] Derivatization can introduce a permanently charged group or a moiety with high proton affinity, significantly enhancing the ESI signal.

Comparison of Derivatization Strategies

Derivatization ReagentTarget Functional Group(s)AdvantagesDisadvantages
Dansyl Chloride Primary and secondary amines, phenolsForms derivatives with high ionization efficiency and a characteristic fragment ion.Can be non-specific if other nucleophiles are present.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Primary and secondary aminesProvides excellent sensitivity and produces stable derivatives.[8]Requires an additional sample preparation step.
Silylating Reagents (e.g., MTBSTFA) Amines, hydroxyls, carboxylic acidsIncreases volatility for GC-MS analysis; can be used for LC-MS.[9]Derivatives can be sensitive to moisture.

Recommendation: For most LC-MS applications of 3-(Aminomethyl)cyclopentanol, derivatization is not strictly necessary due to the presence of the basic amine group. However, if extremely low quantification levels are required, or if analyzing a derivative where the amine is converted to a less basic functional group (e.g., an amide), derivatization with a reagent like Dansyl Chloride or AQC should be considered.

Detailed Experimental Protocol: LC-MS/MS Quantification

This section provides a detailed, step-by-step protocol for the quantification of 3-(Aminomethyl)cyclopentanol in a biological matrix, such as human plasma. This method is intended as a starting point and should be validated for the specific application.[10][11]

Materials and Reagents
  • 3-(Aminomethyl)cyclopentanol hydrochloride standard

  • Internal Standard (IS): e.g., a stable isotope-labeled version of the analyte

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Source: ESI, Positive Ion Mode

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 4000 V

MRM Transitions (Hypothetical)
  • Analyte: Q1: m/z of [M+H]⁺ -> Q3: m/z of a specific fragment ion (e.g., [M+H - NH₃]⁺)

  • Internal Standard: Q1: m/z of [IS+H]⁺ -> Q3: m/z of a corresponding fragment ion

Conclusion

The analysis of 3-(Aminomethyl)cyclopentanol and its derivatives by mass spectrometry is readily achievable with modern LC-MS/MS instrumentation. Electrospray ionization in positive mode provides the most sensitive and robust method for the direct analysis of these compounds. A thorough understanding of their fragmentation patterns is essential for developing selective and reliable quantitative methods. While derivatization is an option for enhancing sensitivity, the inherent properties of the target molecules often make it unnecessary. The provided workflow and protocol serve as a comprehensive starting point for researchers to develop and validate methods tailored to their specific analytical needs.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Retrieved from [Link]

  • Higgs, R. E., Knierman, M. D., Giera, M., & Horn, D. M. (2006). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 78(13), 4702-4708. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Higashimori, M., & Shibayama, K. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 42(2). Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PLoS ONE, 7(2), e31877. Retrieved from [Link]

  • Shimbo, K., Oonuki, T., & Miyano, H. (2009). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of the Mass Spectrometry Society of Japan, 57(5), 239-248. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Giorgetti, A., & Tagliabracci, A. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. Retrieved from [Link]

  • Wu, J., & Mo, J. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International, 36(12), 554-563. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Precursor and product ions for liquid chromatography-electrospray.... Retrieved from [Link]

  • YouTube. (2021). Mass spectrometry Fragmentation (Part 1). Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Zhang, Y., et al. (2015). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(4), 640-649. Retrieved from [Link]

  • Kalhorn, T. F., et al. (2009). A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A. Rapid Communications in Mass Spectrometry, 23(3), 433-442. Retrieved from [Link]

  • Card, D. J., et al. (2007). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Journal of the American Society for Mass Spectrometry, 18(6), 1093-1105. Retrieved from [Link]

  • Gionfriddo, E., et al. (2017). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 142(18), 3376-3385. Retrieved from [Link]

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Analytical methods for quantifying impurities in "3-(Aminomethyl)cyclopentanol hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Process Chemists and QC Analysts

Executive Summary

3-(Aminomethyl)cyclopentanol hydrochloride (CAS 45511-81-7) represents a classic "analytical blind spot" in pharmaceutical development. As a small, aliphatic amino-alcohol, it lacks the conjugated


-systems required for UV detection, is highly polar (retaining poorly on C18), and possesses stereocenters that demand rigorous chiral control.

This guide objectively compares three distinct analytical strategies to quantify impurities (precursors, stereoisomers, and degradants) in this matrix. We move beyond standard templates to evaluate the causality of method selection —why you should choose Charged Aerosol Detection (CAD) for speed, Derivatization-UV for sensitivity, or GC-FID for stereochemical resolution.

Part 1: The Impurity Landscape & Analytical Challenge

Before selecting a method, we must define the target. The synthesis of 3-(Aminomethyl)cyclopentanol typically involves the reduction of 3-oxocyclopentanecarbonitrile or similar precursors.

The "Invisible" Impurities:

  • Stereoisomers (Critical): The molecule has cis/trans geometric isomers and enantiomers. Separation of the cis-(1R,3S) from the trans forms is often the primary critical quality attribute (CQA).

  • Regioisomers: 2-(aminomethyl) analogs formed during non-selective ring functionalization.

  • Starting Materials: Non-chromophoric nitriles or ketones.

  • Inorganic Salts: High levels of chloride (from HCl salt formation) can suppress MS signals or interfere with CAD.

The Detection Problem:

  • UV/Vis:

    
     nm. Direct detection is impossible without interference from buffers/solvents.
    
  • Refractive Index (RI): Too insensitive for impurity quantification (< 0.05%).

  • Mass Spectrometry (MS): Excellent for ID, but response factors vary wildly for quantitation without isotopically labeled standards.

Part 2: Method A — HPLC-CAD (The Modern Standard)

Best For: Routine QC, Process Monitoring, "Green" Chemistry.

Charged Aerosol Detection (CAD) is the superior choice for modern laboratories. It detects any non-volatile analyte, providing a near-uniform response factor that eliminates the need for individual impurity standards during early development.

The Mechanism[1][2]
  • Nebulization: Eluent is sprayed into droplets.

  • Drying: Mobile phase evaporates, leaving analyte particles.

  • Charging: A corona discharge charges a stream of nitrogen, which transfers charge to the analyte particles.

  • Detection: An electrometer measures the aggregate charge (current).

Experimental Protocol (HILIC Mode)

Rationale: We use Hydrophilic Interaction Liquid Chromatography (HILIC) because the highly polar amine salt elutes in the void volume on C18 columns. HILIC retains the polar impurities and the API.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0 (Buffer is critical for peak shape of amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detector Settings: Corona Veo CAD; Evaporation Temp: 35°C; Power Function: 1.0 (for linearity).

Pros: No derivatization; detects inorganic impurities (e.g., sodium salts); uniform response. Cons: Gradient incompatibility (baseline shifts if not compensated); requires volatile buffers.

Part 3: Method B — HPLC-UV with Pre-Column Derivatization

Best For: High Sensitivity (Trace Analysis), Labs without CAD/MS.

When CAD is unavailable, we must chemically tag the amine with a chromophore. Benzoyl Chloride is selected over FMOC or OPA because it forms stable amides with both the primary amine and potentially the alcohol (ester formation), and the derivatives are robust.

The Mechanism (Schotten-Baumann Reaction)

The amine reacts with benzoyl chloride under basic conditions to form a benzamide, which absorbs strongly at 254 nm.

Experimental Protocol
  • Sample Prep: Dissolve 50 mg sample in 5 mL Borate Buffer (pH 9.5).

  • Derivatization: Add 1 mL Benzoyl Chloride (2% in Acetonitrile). Vortex 1 min.

  • Quenching: Add 1 mL Glycine solution (to scavenge excess reagent).

  • Separation (C18 Mode):

    • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% Phosphoric Acid / B: Acetonitrile.

    • Detection: UV at 254 nm.[4]

Pros: Extreme sensitivity (LOD < 0.01%); standard HPLC equipment. Cons: Labor-intensive; reagent peaks can mask early eluting impurities; derivative stability must be validated.

Part 4: Method C — GC-FID (The Stereochemical Specialist)

Best For: Enantiomeric Purity, Volatile Precursors.

While HPLC separates diastereomers (cis/trans), GC is often superior for resolving enantiomers of small amino-alcohols after derivatization to make them volatile.

Experimental Protocol
  • Derivatization: Trifluoroacetic Anhydride (TFAA).[3] Converts amine to trifluoroacetamide and alcohol to trifluoroacetate.

  • Column: Chiral GC Column (e.g., Cyclosil-B or equivalent cyclodextrin phase).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    200°C.
  • Detector: FID at 250°C.

Part 5: Comparative Data Analysis

The following table summarizes expected performance metrics based on validation of similar amino-cyclopentane scaffolds.

ParameterMethod A: HPLC-CADMethod B: HPLC-UV (Deriv.)Method C: GC-FID (Deriv.)
Linearity (

)
> 0.995 (Quadratic fit often needed)> 0.999> 0.999
LOD (Limit of Detection) ~0.05%~0.005% (Best) ~0.05%
Specificity High (Universal)Medium (Reagent interference)High (Stereoisomers)
Sample Prep Time Low (5 min) High (45 min)Medium (30 min)
Robustness Moderate (Buffer sensitive)HighHigh
Primary Use Case Assay & General ImpuritiesTrace Impurities / Cleaning ValidationChiral Purity / Residual Solvents
Part 6: Visualizing the Workflow
Diagram 1: Method Selection Decision Matrix

This logic flow helps you select the correct method based on your specific impurity goals.

MethodSelection Start Start: Define Analytical Goal IsChiral Is Chiral/Stereo Separation Required? Start->IsChiral IsTrace Is Trace Sensitivity (<0.05%) Required? IsChiral->IsTrace No (General Impurities) GCFID Method C: GC-FID (Chiral Column) Derivatization: TFAA IsChiral->GCFID Yes (Enantiomers) HasCAD Is CAD/ELSD Hardware Available? IsTrace->HasCAD No (Routine QC) HPLCUV Method B: HPLC-UV Derivatization: Benzoyl Chloride IsTrace->HPLCUV Yes (Cleaning Validation) HasCAD->HPLCUV No HPLCCAD Method A: HILIC-CAD Direct Injection HasCAD->HPLCCAD Yes

Caption: Decision matrix for selecting the optimal analytical technique based on impurity type and laboratory resources.

Diagram 2: Comparative Workflow (CAD vs. Derivatization)

Visualizing the complexity difference between the "Green" CAD method and the Traditional UV method.

WorkflowComparison cluster_CAD Method A: HPLC-CAD (Direct) cluster_UV Method B: HPLC-UV (Derivatization) Sample Sample Dissolution (Water/ACN) Inject Direct Injection Sample->Inject HILIC HILIC Separation (Ammonium Formate) Inject->HILIC Detect CAD Detection HILIC->Detect Sample2 Sample Dissolution (Borate Buffer) React Add Benzoyl Chloride (Vortex 1 min) Sample2->React Quench Quench with Glycine React->Quench Inject2 Injection Quench->Inject2 C18 C18 Separation Inject2->C18 UV UV Detection (254nm) C18->UV

Caption: Operational workflow comparison showing the efficiency of Direct Injection (CAD) versus the multi-step Derivatization (UV) process.

Part 7: References
  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

  • MDPI (Molecules). (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]

Sources

Safety Operating Guide

3-(Aminomethyl)cyclopentanol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational protocols for the safe handling and disposal of 3-(Aminomethyl)cyclopentanol hydrochloride . As a Senior Application Scientist, I have structured this information to prioritize personnel safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Identification

Before initiating any disposal workflow, you must validate the material against the following profile to ensure this protocol applies.

Parameter Data
Chemical Name 3-(Aminomethyl)cyclopentanol hydrochloride
CAS Number 1184919-69-4 (General) / 1445951-54-1 (Stereospecific)
Molecular Formula C₆H₁₃NO[1][2][3][4][5][6][7] · HCl
Physical State White to off-white crystalline solid (typically)
Solubility Highly soluble in water; soluble in methanol/ethanol.
Primary Hazards Irritant: Skin (H315), Eye (H319), Respiratory (H335).[1][8]
RCRA Status Non-Listed (Not P- or U-listed). Managed as Hazardous Chemical Waste due to toxicity/irritant potential.

Pre-Disposal Safety & Segregation

The Golden Rule of Amine Disposal: Never mix amine salts with oxidizing agents (specifically nitrites, nitrates, or permanganates) in a waste stream.

  • Scientific Rationale: Under acidic conditions (provided by the HCl salt), secondary reactions with nitrites can form N-nitrosamines , which are potent carcinogens.

Segregation Directives
  • Incompatible With: Strong oxidizers, acid chlorides, acid anhydrides.

  • Compatible With: General organic solids, non-halogenated organic solvents (if in solution).

  • Storage: Store in a cool, dry place. The HCl salt is hygroscopic; moisture absorption can alter weight but does not change disposal classification.

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, surplus synthesis products, or degraded solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Required Fields: Full Chemical Name (No abbreviations), CAS #, Hazard Checkbox ("Irritant").

  • Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[5][8]

  • Secondary Containment: Place the sealed waste container into a secondary bin to prevent accidental breakage leaks.

Scenario B: Disposal of Liquid Solutions

Applicable for: Reaction mixtures or stock solutions.

  • Characterize the Solvent:

    • Aqueous Solution: Adjust pH to neutral (pH 6–8) if permitted by local EHS. If the solution contains heavy metals or other hazardous reagents, do not neutralize; dispose of as is.

    • Organic Solution: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Bulking: Pour into the appropriate carboy (e.g., "Non-Halogenated Organic Waste").

  • Rinsing: Triple-rinse the original vessel with the compatible solvent.[9] Add rinsate to the waste carboy.

Scenario C: Empty Containers

Applicable for: Vials or bottles that appear empty.

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (Scenario B).

  • Defacing: Cross out the original label. Mark as "Empty."

  • Final Stream: Dispose of the glass/plastic in the "Chemically Contaminated Glass/Trash" bin, not general recycling.

Visual Decision Matrices

Figure 1: Waste Stream Segregation Logic

This decision tree guides you to the correct waste container based on the physical state and solvent composition.

WasteSegregation Start Start: 3-(Aminomethyl)cyclopentanol HCl Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Solid Waste Container (Label: Irritant) Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqAction Aqueous Waste Carboy (Check pH) Aqueous->AqAction HaloCheck Halogenated? Organic->HaloCheck NonHalo Non-Halogenated (Methanol, DMSO, etc.) HaloCheck->NonHalo Halo Halogenated (DCM, Chloroform) HaloCheck->Halo NonHaloAction Non-Halogenated Organic Waste NonHalo->NonHaloAction HaloAction Halogenated Organic Waste Halo->HaloAction

Caption: Logic flow for segregating 3-(Aminomethyl)cyclopentanol HCl waste streams.

Figure 2: Spill Response Workflow

Immediate actions to take in the event of an accidental release.

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dusty) Alert->PPE Contain 3. Containment: Cover with absorbent pads or dampen if powder PPE->Contain Clean 4. Cleanup: Sweep/Scoop into sealed bag Contain->Clean Wash 5. Decontamination: Wash surface with soap & water Clean->Wash Report 6. Report: Notify EHS & Document Wash->Report

Caption: Step-by-step spill response protocol for amine salts.

Regulatory Compliance & Classification

RCRA (Resource Conservation and Recovery Act)[10]
  • Classification: This compound is not a listed hazardous waste (P-list or U-list) under 40 CFR 261.33.

  • Characteristic Waste: It generally does not meet the definition of Ignitable (D001), Corrosive (D002, unless in low pH solution), or Reactive (D003).

  • Generator Status: Despite being "unlisted," best practice in pharmaceutical and research environments is to manage it as Hazardous Waste due to its irritant properties and to prevent environmental accumulation.

DOT (Department of Transportation)

If transporting waste off-site:

  • Proper Shipping Name: Not regulated as a dangerous good for transport unless in a solution that is flammable or corrosive.

  • Guidance: Always ship via a licensed hazardous waste transporter.

References

  • Cayman Chemical. (2018).[5] (1S,3R)-3-Aminomethyl-cyclopentanol Safety Data Sheet. Retrieved from

  • Ambeed, Inc. (2024). Safety Data Sheet: 1-(Aminomethyl)cyclopentanol hydrochloride. Retrieved from [8]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Institutes of Health (NIH). NIH Drain Discharge Guide. Retrieved from

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.